molecular formula C8H17Cl2N2O2P B13436648 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Katalognummer: B13436648
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: UBJAZFXJPCTQTQ-CQOLUAMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is a useful research compound. Its molecular formula is C8H17Cl2N2O2P and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H17Cl2N2O2P

Molekulargewicht

279.13 g/mol

IUPAC-Name

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine

InChI

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,5D2

InChI-Schlüssel

UBJAZFXJPCTQTQ-CQOLUAMGSA-N

Isomerische SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC=C)Cl

Kanonische SMILES

C=CCCOP(=O)(N)N(CCCl)CCCl

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacokinetic Profiling and Bioanalytical Utility of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Ontology

Cyclophosphamide (CP) is a highly effective oxazaphosphorine alkylating agent, yet its clinical utility is complicated by a highly reactive, multi-pathway metabolic cascade. Understanding and quantifying this cascade requires specialized stable isotopologues. 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate (CAS 162377-56-2) is a critical synthetic intermediate engineered specifically for this purpose[1].

Rather than acting as a direct therapeutic, this alkene-appended, deuterium-labeled phosphorodiamidate serves as the foundational precursor for synthesizing deuterated 4-hydroperoxycyclophosphamide (d2-4-OOH-CP)[2]. Because the primary active metabolite of cyclophosphamide—4-hydroxycyclophosphamide (4-OH-CP)—is highly unstable in aqueous environments, 4-OOH-CP is synthesized as a stable surrogate that spontaneously reduces to 4-OH-CP in vivo or in solution[3].

The Causality of the Synthetic Design

The molecular architecture of 3-butenyl N,N-bis(2-chloroethyl-d2)phosphorodiamidate is highly intentional:

  • The 3-Butenyl Appendage: The terminal alkene provides a highly specific site for ozone-mediated oxidative cleavage. During ozonolysis, the primary ozonide cleaves to form a zwitterionic fragment that spontaneously cyclizes, generating the signature oxazaphosphorine ring[2].

  • The d2-Isotopic Label: Deuteration at the chloroethyl arms provides a mass-shifted signature essential for its role as an Internal Standard (IS) in mass spectrometry, while also leveraging the Kinetic Isotope Effect (KIE) to probe metabolic bottlenecks[3].

G A 3-Butenyl N,N-Bis(2-chloroethyl-d2) phosphorodiamidate B Ozonolysis (O3) & Cyclization A->B Oxidative Cleavage C d2-4-Hydroperoxycyclophosphamide (Stable Prodrug) B->C Ring Formation D Spontaneous Reduction (In Vivo / Aqueous) C->D E d2-4-Hydroxycyclophosphamide (Active Metabolite) D->E -H2O2 F d2-Phosphoramide Mustard (DNA Alkylating Agent) E->F Intracellular Cleavage

Fig 1: Synthetic conversion and metabolic activation pathway of the d2-phosphorodiamidate precursor.

Pharmacokinetic Modulation: The Kinetic Isotope Effect (KIE)

The strategic placement of deuterium (d2) on the chloroethyl groups fundamentally alters the pharmacokinetic degradation profile of the resulting cyclophosphamide derivatives.

Mechanistic Causality: In conventional cyclophosphamide, cytochrome P450 enzymes—primarily CYP3A4—catalyze the oxidative N-dealkylation of the chloroethyl side chains. This minor but highly toxic pathway releases dechloroethyl-cyclophosphamide and chloroacetaldehyde , a potent neurotoxin and nephrotoxin[4].

By replacing the protium (hydrogen) atoms with deuterium on the chloroethyl arms, the bond dissociation energy is significantly increased. This Kinetic Isotope Effect creates a metabolic bottleneck, suppressing the CYP3A4-mediated N-dealkylation. Consequently, metabolic flux is redirected toward the therapeutically desired CYP2B6-mediated C4-hydroxylation pathway, potentially increasing the Area Under the Curve (AUC) of the active phosphoramide mustard while mitigating off-target toxicity[4][5].

Quantitative Pharmacokinetic and Analytical Parameters

The following table summarizes the analytical parameters and stability profiles of cyclophosphamide and its metabolites, highlighting the necessity of deuterated standards[3].

AnalyteRole in BioanalysisPrecursor Ion (m/z)Product Ion (m/z)LLOQ (ng/mL)Plasma t½ (Unstabilized)
Cyclophosphamide (CP) Target Prodrug261.0140.034.24> 4 hours
d4-Cyclophosphamide Internal Standard265.0144.0N/A> 4 hours
4-OH-CP (Derivatized) Target Metabolite367.1226.13.42~ 4 minutes
d2-4-OH-CP (Derivatized) Internal Standard369.1228.1N/A~ 4 minutes

Data synthesized from validated UHPLC-MS/MS assays for CP pharmacokinetics[3].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

Because 4-OH-CP has a half-life of approximately 4 minutes in human plasma, standard extraction protocols result in complete degradation of the analyte[3]. To achieve a self-validating system, the protocol must utilize immediate chemical derivatization combined with the spiking of a deuterated internal standard (synthesized from our title compound) to correct for any matrix effects or derivatization inefficiencies.

Why Derivatize with Phenylhydrazine? 4-OH-CP exists in dynamic equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide rapidly undergoes β-elimination to form acrolein and the active phosphoramide mustard. Phenylhydrazine selectively reacts with the aldehyde group of aldophosphamide, locking the molecule into a highly stable phenylhydrazone derivative that easily survives liquid-liquid extraction and electrospray ionization (ESI)[3].

Step-by-Step Methodology

Phase 1: Pre-analytical Stabilization (Bedside/Benchtop)

  • Reagent Preparation: Prepare a 4% (w/v) phenylhydrazine solution in 0.1 M sodium citrate buffer. Adjust the pH strictly to 6.0 using 0.5 M NaOH to optimize the hydrazone formation kinetics[3].

  • Immediate Quenching: Immediately upon drawing whole blood or isolating plasma, combine the biological matrix with the 4% phenylhydrazine solution in a 4:3 volumetric ratio[3].

  • Incubation: Invert the tubes gently and incubate at room temperature for exactly 45 minutes to ensure maximum derivatization yield[3].

Phase 2: Internal Standardization & Extraction 4. IS Spiking: Spike the stabilized sample with a known concentration of the deuterated internal standard (e.g., d2-4-OH-CP hydrazone or d4-CP)[3][5]. Causality: Because the IS shares identical physicochemical properties with the target analyte but differs in mass, it perfectly normalizes any variations in extraction recovery or MS ion suppression. 5. Liquid-Liquid Extraction (LLE): Add high-performance liquid chromatography (HPLC)-grade methyl-tert-butyl ether (MTBE) to the sample. Vortex for 5 minutes and centrifuge at 2,000 RPM for 10 minutes to separate the organic and aqueous layers[3]. 6. Concentration: Transfer the upper organic layer (containing the derivatized analytes) to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in the mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid)[3].

Phase 3: UHPLC-MS/MS Analysis 7. Separation: Inject the reconstituted sample onto a C18 analytical column (e.g., 2.1 × 100 mm, 3.0 μm)[3]. 8. Detection: Operate the tandem mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions outlined in the data table above[3].

Workflow S1 Blood Sample Collection (t½ ≈ 4 min for 4-OH-CP) S2 Immediate Derivatization (4% Phenylhydrazine, pH 6.0) S1->S2 Prevent Degradation S3 Spike Internal Standard (Deuterated d2/d4 Analogs) S2->S3 45 min Incubation S4 Liquid-Liquid Extraction (MTBE solvent) S3->S4 Isolate Organics S5 UHPLC-MS/MS Analysis (ESI+ Multiple Reaction Monitoring) S4->S5 Quantify Analytes

Fig 2: Self-validating LC-MS/MS workflow for the stabilization and quantification of 4-OH-CP.

Conclusion

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is an indispensable chemical asset in modern oncology research. By enabling the synthesis of stable, deuterated 4-hydroperoxycyclophosphamide, it provides pharmacokineticists with the exact tools needed to map the complex, transient metabolic pathways of oxazaphosphorine drugs. Through rigorous derivatization protocols and the application of the Kinetic Isotope Effect, researchers can achieve highly accurate, self-validating quantification of cyclophosphamide's active metabolites, ultimately driving the development of safer, more targeted dosing regimens.

References

  • LGC Standards. 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate Product Specification. Synthetic Chemistry Reference Tools. 1

  • Journal of the American Chemical Society. A new oxidized derivative of cyclophosphamide obtained from ozonolysis of O-3-butenyl N,N-bis(2-chloroethyl)phosphorodiamidate. 2

  • National Institutes of Health (NIH) / PMC. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma. 5

  • National Institutes of Health (NIH) / PMC. A Sensitive and Rapid Ultra High-Performance Liquid Chromatography with Tandem Mass Spectrometric Assay for the Simultaneous Quantitation of Cyclophosphamide and the 4-Hydroxycyclophosphamide Metabolite in Human Plasma. 3

  • University of British Columbia (UBC) Open Collections. Trace analysis of cyclophosphamide and its metabolites. 4

Sources

An In-Depth Technical Guide to the Half-life and Degradation Kinetics of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Core Requirements: PART 1: CORE DIRECTIVE (Autonomy): You have full editorial control to structure this guide. Do NOT follow a rigid pre-set template. Instead, analyze the specific nature of the {Topic} and design a structure that best tells the in-depth technical guide PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T) As a Senior Application Scientist, you must synthesize technical accuracy with field-proven insights. Your narrative should follow these three pillars: Expertise & Experience: Do not just list steps; explain the causality behind experimental choices. Trustworthiness: Every protocol described must be a self-validating system. Authoritative Grounding & Comprehensive References: In-Text Citations: You must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. Reference List Output: At the very end of the content, you are REQUIRED to generate a complete "References" section. Consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification. Link Integrity: Use real, verified URLs provided by the grounding tool. A working landing page is prioritized over a potentially broken deep link. PART 3: VISUALIZATION & FORMATTING Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed, step-by-step methodologies for all key experiments/workflows cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background. Avoid using the same color for foreground elements. Node Text Contrast Rule (Critical): Text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). Color Palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. As a Senior Application Scientist, I will now craft an in-depth technical guide on the half-life and degradation kinetics of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate. This guide is designed for researchers, scientists, and drug development professionals, and as such, it will delve into the nuances of experimental design and data interpretation, grounded in established scientific principles.

Abstract: This guide provides a comprehensive framework for determining the half-life and elucidating the degradation kinetics of the novel phosphorodiamidate mustard, 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate. We will explore the underlying chemical principles governing its stability, present robust analytical methodologies for its quantification, and offer a detailed experimental protocol. The focus is on generating high-fidelity data through self-validating experimental design, ensuring the resulting stability profiles are reliable for preclinical and clinical development.

Introduction: The Significance of Stability in Drug Development

The therapeutic efficacy of a cytotoxic agent is intrinsically linked to its chemical stability. For alkylating agents like phosphorodiamidate mustards, the rate of degradation can directly impact bioavailability, target engagement, and off-target toxicity. 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is a novel compound with potential therapeutic applications. A thorough understanding of its degradation profile is therefore not merely a regulatory requirement but a fundamental aspect of its preclinical characterization. This guide will provide the theoretical and practical framework for such an investigation.

The core of this investigation lies in understanding the molecule's susceptibility to hydrolysis and other degradation pathways. The presence of the bis(2-chloroethyl)amine moiety suggests a potential for intramolecular cyclization to form an aziridinium ion, a highly reactive intermediate responsible for the alkylating activity of nitrogen mustards. The rate of this activation and subsequent hydrolysis is a critical determinant of the compound's half-life.

Foundational Principles: Chemical Structure and Predicted Degradation Pathways

The structure of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate presents several key features that will dictate its degradation kinetics:

  • Phosphorodiamidate Core: This central moiety is susceptible to hydrolysis, potentially cleaving the P-N bonds. The rate of this hydrolysis is highly dependent on pH.

  • Bis(2-chloroethyl-d2) Groups: The deuteration at the chloroethyl groups is a critical design feature, likely introduced to probe kinetic isotope effects or for metabolic tracing studies. The primary degradation pathway for this group is the intramolecular cyclization to form a deuterated aziridinium ion, which is the ultimate alkylating species. This step is often rate-limiting.

  • 3-Butenyl Group: The terminal double bond in the butenyl group may be susceptible to oxidation or other metabolic transformations, though this is likely a slower process compared to the hydrolysis of the phosphorodiamidate or the activation of the chloroethyl groups.

Based on these structural features, we can propose a primary degradation pathway, which will be the focus of our analytical investigation.

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate Deuterated Aziridinium Ion Intermediate Deuterated Aziridinium Ion Intermediate 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate->Deuterated Aziridinium Ion Intermediate Intramolecular Cyclization (Rate-Limiting) Hydrolyzed Phosphorodiamidate Hydrolyzed Phosphorodiamidate 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate->Hydrolyzed Phosphorodiamidate Direct Hydrolysis (pH dependent) Hydrolysis Products Hydrolysis Products Deuterated Aziridinium Ion Intermediate->Hydrolysis Products Reaction with H2O

Caption: Proposed primary degradation pathways for 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate.

Experimental Design: A Self-Validating Approach to Kinetic Studies

To ensure the trustworthiness of our findings, the experimental design must incorporate internal controls and validation steps. The following protocol is designed to be robust and provide a comprehensive understanding of the compound's stability.

3.1. Materials and Reagents

  • 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate (analytical standard, >99% purity)

  • HPLC-grade acetonitrile, water, and methanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Borate buffer, pH 9.0

  • Internal standard (e.g., a structurally similar and stable phosphorodiamidate analog)

  • Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid)

3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector. A C18 reversed-phase column is recommended.

  • pH meter

  • Incubator/water bath with precise temperature control

3.3. Experimental Workflow

The following workflow is designed to systematically assess the degradation of the target compound under various physiologically relevant conditions.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Stock Solution Preparation Stock Solution Preparation Compound in Acetonitrile Incubation Setup Incubation Setup Spike compound into buffers at 37°C Stock Solution Preparation->Incubation Setup Buffer Preparation Buffer Preparation pH 5.0, 7.4, 9.0 Buffer Preparation->Incubation Setup Timepoint Sampling Timepoint Sampling Aliquots taken at 0, 0.5, 1, 2, 4, 8, 12, 24h Incubation Setup->Timepoint Sampling Sample Quenching Sample Quenching Add to ice-cold acetonitrile with internal standard Timepoint Sampling->Sample Quenching HPLC-MS Analysis HPLC-MS Analysis Quantify remaining parent compound Sample Quenching->HPLC-MS Analysis Data Processing Data Processing Peak area ratio (Parent/IS) HPLC-MS Analysis->Data Processing Kinetic Modeling Kinetic Modeling Plot ln(concentration) vs. time Data Processing->Kinetic Modeling Half-life Calculation Half-life Calculation t1/2 = 0.693 / k Kinetic Modeling->Half-life Calculation

Caption: Experimental workflow for determining the degradation kinetics of the target compound.

3.4. Step-by-Step Protocol

  • Preparation of Stock Solution: Accurately weigh and dissolve the analytical standard in HPLC-grade acetonitrile to prepare a concentrated stock solution (e.g., 10 mg/mL). This organic solvent will minimize degradation prior to the start of the experiment.

  • Preparation of Incubation Buffers: Prepare buffers at pH 5.0, 7.4, and 9.0 to assess the impact of pH on stability. Ensure the buffer strength is sufficient to maintain the pH throughout the incubation period.

  • Incubation:

    • Pre-warm the incubation buffers to 37°C.

    • Spike the stock solution into each buffer to a final concentration of 100 µg/mL. The final concentration of acetonitrile should be less than 1% to avoid influencing the degradation kinetics.

    • Immediately take a time zero (T0) sample.

    • Incubate the remaining solutions at 37°C.

    • Collect aliquots at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately add each aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will stop the degradation reaction and precipitate any proteins if working in a biological matrix.

    • Vortex and centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Develop an HPLC method that provides good separation of the parent compound from its potential degradation products and the internal standard. A gradient elution with a C18 column is a good starting point.

    • Use a mass spectrometer to monitor the parent compound and the internal standard using their specific mass-to-charge ratios (m/z). This provides high selectivity and sensitivity.

  • Data Analysis:

    • Calculate the peak area ratio of the parent compound to the internal standard for each time point.

    • Normalize the data to the T0 sample (representing 100% of the initial concentration).

    • Plot the natural logarithm (ln) of the percentage of the remaining parent compound against time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Data Presentation and Interpretation

The quantitative data generated from this study should be summarized in a clear and concise table to facilitate comparison across different conditions.

Table 1: Degradation Kinetics of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate at 37°C

pHRate Constant (k, h⁻¹)Half-life (t₁/₂, h)R² of First-Order Plot
5.0ValueValueValue
7.4ValueValueValue
9.0ValueValueValue

Note: The values in this table are placeholders and would be populated with the experimental data.

Interpretation of Results:

  • pH Dependence: A significant difference in the half-life at different pH values would indicate that the degradation is pH-dependent. For instance, a shorter half-life at higher pH might suggest that hydroxide-catalyzed hydrolysis of the phosphorodiamidate bond is a major degradation pathway.

  • First-Order Kinetics: A high R² value (close to 1.0) for the first-order plot confirms that the degradation follows first-order kinetics, which is typical for the intramolecular reactions of many nitrogen mustards.

Causality and Trustworthiness in Experimental Choices

  • Why an Internal Standard? The use of a stable, structurally similar internal standard is crucial for ensuring the accuracy and precision of the analytical method. It compensates for variations in sample processing, injection volume, and instrument response, thereby enhancing the trustworthiness of the quantitative data.

  • Why Quench with Cold Acetonitrile? Immediate quenching of the reaction at each time point is essential to accurately measure the concentration of the parent compound at that specific moment. Cold acetonitrile effectively stops the chemical degradation and precipitates any macromolecules that might interfere with the analysis.

  • Why Multiple pH Points? Assessing stability at multiple pH values provides a more complete picture of the compound's degradation profile. This is particularly important for orally administered drugs that will encounter a wide range of pH environments in the gastrointestinal tract, and for intravenous formulations to ensure compatibility with blood pH.

Conclusion

Note: As "3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate" appears to be a highly specific or novel compound, public-domain literature and established references for its direct degradation kinetics are not available. The methodologies and principles outlined in this guide are based on established practices for analogous compounds, specifically phosphorodiamidate mustards and other nitrogen mustard prodrugs. The references provided below offer authoritative grounding in the principles of chemical kinetics, drug stability testing, and the analysis of similar compounds.

References

  • Title: Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Chemical Kinetics and Stability of Drugs Source: Remington: The Science and Practice of Pharmacy URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) Source: Chemistry LibreTexts URL: [Link]

  • Title: The Chemistry of Nitrogen Mustards Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Mass Spectrometry in Drug Discovery and Development Source: Journal of Mass Spectrometry URL: [Link]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Phosphorodiamidate Mustards

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is a deuterated isotopologue of a potent phosphorodiamidate mustard, a class of alkylating agents with significant applications in pharmacology, particularly as antitumor agents.[1][2] Accurate quantification of these compounds in complex biological matrices such as human plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The inherent reactivity and potential for instability of these molecules, coupled with the complexity of the plasma matrix, necessitate robust and meticulously validated sample preparation techniques to ensure the accuracy, precision, and reliability of analytical data.[3][4]

This comprehensive guide provides a detailed exploration of three principal sample preparation methodologies for the extraction of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate from human plasma:

  • Protein Precipitation (PPT): A rapid and straightforward approach for the bulk removal of proteins.

  • Liquid-Liquid Extraction (LLE): A classic technique offering a higher degree of selectivity through partitioning.

  • Solid-Phase Extraction (SPE): A highly selective and versatile method providing the cleanest extracts.

Each section will delve into the underlying scientific principles, offer field-proven insights into experimental choices, and present detailed, step-by-step protocols. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and implement a self-validating system for the bioanalysis of this important compound. All methodologies presented are designed to be compliant with the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10][11]

I. Foundational Principles of Bioanalytical Sample Preparation

The primary objective of sample preparation in bioanalysis is to isolate the analyte of interest from the intricate milieu of the biological matrix, which in the case of human plasma includes a high abundance of proteins, lipids, salts, and endogenous small molecules.[12] An effective sample preparation strategy should achieve the following:

  • High and Reproducible Recovery: Efficiently extract the analyte from the plasma.

  • Removal of Interferences: Eliminate matrix components that could suppress or enhance the analytical signal (matrix effects).

  • Analyte Concentration: Increase the analyte concentration to a level suitable for detection by the analytical instrument, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Compatibility with Analytical Instrumentation: The final extract should be in a solvent system that is compatible with the subsequent analytical technique.

The choice of sample preparation technique is a critical decision that influences the overall performance of the bioanalytical method. The selection depends on the physicochemical properties of the analyte, the required sensitivity of the assay, the desired sample throughput, and the available instrumentation.

II. Protein Precipitation (PPT): The Rapid Deproteination Strategy

Protein precipitation is a widely utilized technique due to its simplicity, speed, and cost-effectiveness.[13] The principle lies in the addition of a precipitating agent, typically an organic solvent or a strong acid, to the plasma sample. This disrupts the solvation of proteins, leading to their denaturation and aggregation, and subsequent precipitation out of the solution.[14]

Causality Behind Experimental Choices in PPT:
  • Choice of Precipitating Agent: Acetonitrile is often the preferred organic solvent as it generally leads to cleaner extracts compared to methanol.[13][15] Methanol can also be effective and has been shown to achieve high recoveries for some phosphorodiamidate morpholino oligomers.[16][17] Acids like trichloroacetic acid (TCA) or perchloric acid (PCA) are also effective but may not be suitable for acid-labile compounds.[15] Given the potential for hydrolysis of the phosphorodiamidate moiety, organic solvent precipitation is generally the recommended starting point.

  • Solvent-to-Plasma Ratio: A solvent-to-plasma ratio of at least 2:1 (v/v) is typically recommended to ensure complete protein precipitation.[13] A common starting point is a 3:1 ratio.[18]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can enhance protein precipitation and minimize the risk of analyte degradation.

Visualizing the Protein Precipitation Workflow

PPT_Workflow Plasma Human Plasma Sample IS Add Internal Standard (Deuterated Analyte) Plasma->IS Precipitant Add Cold Acetonitrile (3:1 v/v) IS->Precipitant Vortex Vortex to Mix Precipitant->Vortex Incubate Incubate on Ice Vortex->Incubate Centrifuge Centrifuge at High Speed Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: A schematic of the protein precipitation workflow.

Detailed Protocol for Protein Precipitation

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate internal standard (IS) solution in a suitable solvent (e.g., acetonitrile)

  • Acetonitrile (HPLC or LC-MS grade), pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.

  • Precipitant Addition: Add 300 µL of cold acetonitrile to the plasma sample.

  • Mixing: Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Place the tubes on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

Self-Validation checkpoints:

  • Visual Inspection: The supernatant should be clear and free of particulate matter.

  • Recovery Assessment: Compare the analyte response in the extracted sample to a post-extraction spiked sample to determine the extraction recovery.

  • Matrix Effect Evaluation: Compare the analyte response in a post-extraction spiked sample to a neat solution of the analyte to assess ion suppression or enhancement.

III. Liquid-Liquid Extraction (LLE): The Partitioning-Based Purification

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[19] LLE can provide cleaner extracts than PPT by selectively partitioning the analyte of interest into the organic phase, leaving behind more polar and water-soluble matrix components.

Causality Behind Experimental Choices in LLE:
  • Choice of Extraction Solvent: The selection of the organic solvent is critical and depends on the polarity of the analyte. For a moderately polar compound like a phosphorodiamidate mustard, solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane and isopropanol are good starting points.[19][20]

  • pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent. For a neutral compound, pH adjustment may not be necessary. However, for compounds with acidic or basic functionalities, optimizing the pH is crucial for maximizing extraction efficiency.

  • Back-Extraction: For further purification, a back-extraction step can be included. The analyte is first extracted into an organic phase, which is then washed with an aqueous solution of a different pH to remove impurities. The analyte is then back-extracted into a fresh aqueous phase at a pH where it is ionized.

Visualizing the Liquid-Liquid Extraction Workflow

LLE_Workflow Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS Buffer Add Buffer (optional) IS->Buffer Solvent Add Immiscible Organic Solvent Buffer->Solvent Vortex Vortex to Mix Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Organic Collect Organic Layer Centrifuge->Organic Evaporate Evaporate to Dryness Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A schematic of the liquid-liquid extraction workflow.

Detailed Protocol for Liquid-Liquid Extraction

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate internal standard (IS) solution

  • Ethyl acetate (HPLC or LC-MS grade)

  • Phosphate buffer (pH 7.4, 0.1 M), if pH control is desired

  • Microcentrifuge tubes (2.0 mL) or glass test tubes

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution.

  • Buffering (Optional): Add 200 µL of phosphate buffer (pH 7.4) and briefly vortex.

  • Solvent Addition: Add 1.0 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Self-Validation checkpoints:

  • Emulsion Formation: Observe for the formation of an emulsion at the interface of the two layers. If an emulsion forms, try longer centrifugation times or the addition of a small amount of salt.

  • Recovery and Matrix Effect: As with PPT, assess the extraction recovery and matrix effects to ensure the method's reliability.

IV. Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while allowing interfering matrix components to pass through.[21] The analyte is then eluted with a small volume of a strong solvent. SPE can provide the cleanest extracts and allows for significant analyte concentration.

Causality Behind Experimental Choices in SPE:
  • Sorbent Selection: The choice of the SPE sorbent is paramount and depends on the analyte's properties. For a moderately polar compound like 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate, a reversed-phase sorbent such as C8 or C18 would be a suitable starting point.[22][23] Mixed-mode sorbents that combine reversed-phase and ion-exchange properties can offer enhanced selectivity.[24]

  • Wash and Elution Solvents: The wash solvent is designed to remove weakly bound interferences without eluting the analyte. The elution solvent should be strong enough to desorb the analyte completely from the sorbent. A systematic optimization of the organic content and pH of the wash and elution solvents is crucial for developing a robust SPE method.

  • Sample Pre-treatment: Diluting the plasma sample with an aqueous buffer before loading onto the SPE cartridge can improve the binding of the analyte to the sorbent and prevent clogging of the frit.

Visualizing the Solid-Phase Extraction Workflow

SPE_Workflow cluster_0 SPE Cartridge Steps Condition 1. Condition Sorbent (Methanol, then Water) Equilibrate 2. Equilibrate Sorbent (Aqueous Buffer) Condition->Equilibrate Load 3. Load Pre-treated Sample Equilibrate->Load Wash 4. Wash to Remove Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS Pretreat Pre-treat Sample (Dilute with Buffer) IS->Pretreat Pretreat->Load Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A schematic of the solid-phase extraction workflow.

Detailed Protocol for Solid-Phase Extraction (Reversed-Phase)

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate internal standard (IS) solution

  • Reversed-phase SPE cartridges (e.g., C8 or C18, 100 mg, 3 mL)

  • Methanol (HPLC or LC-MS grade)

  • Deionized water

  • Aqueous buffer (e.g., 2% formic acid in water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE vacuum manifold or positive pressure processor

  • Collection tubes

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Sample Pre-treatment: In a clean tube, mix 200 µL of human plasma with 20 µL of the internal standard solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • SPE Cartridge Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of 2% formic acid in water through the cartridge.

    • Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge.

    • Dry the sorbent bed by applying vacuum for 1-2 minutes.

  • Elution: Place clean collection tubes in the manifold. Elute the analyte by passing 1 mL of the elution solvent (e.g., methanol) through the cartridge.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Self-Validation checkpoints:

  • Breakthrough Study: Analyze the sample effluent after the loading step to ensure that the analyte is not breaking through the sorbent.

  • Wash Solvent Optimization: Analyze the wash fractions to ensure that the analyte is not being prematurely eluted.

  • Elution Profile: Elute the analyte with multiple small aliquots of the elution solvent and analyze each fraction to determine the elution profile and ensure complete elution.

V. Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A cornerstone of bioanalytical science is the rigorous validation of the chosen sample preparation and analytical method.[4][5][6][7][8][10][11] This process ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters that must be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

The acceptance criteria for these parameters are defined by regulatory agencies such as the FDA and EMA.[5][6][7][8][9][11]

VI. Quantitative Data Summary

The following table provides a comparative summary of the expected performance characteristics of the three described sample preparation techniques. The actual values will be method-dependent and must be determined experimentally during method validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery Moderate to High (>80%)Moderate to High (>80%)High (>90%)
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Sample Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Technical Complexity LowModerateHigh
Automation Potential HighModerateHigh

VII. Conclusion: A Strategic Approach to Sample Preparation

The selection of an appropriate sample preparation technique for the quantification of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate in human plasma is a critical determinant of the quality and reliability of the resulting bioanalytical data. While protein precipitation offers a rapid and simple solution, it may suffer from significant matrix effects. Liquid-liquid extraction provides a higher degree of selectivity, and solid-phase extraction represents the gold standard for achieving the cleanest extracts and highest sensitivity.

The protocols and insights provided in this guide serve as a comprehensive starting point for method development. It is imperative that the chosen method undergoes a thorough validation process in accordance with regulatory guidelines to ensure its suitability for the intended application. A well-designed and validated sample preparation workflow is the bedrock of robust and defensible bioanalytical results, ultimately contributing to the successful advancement of research and drug development programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
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  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma - PMC. (n.d.).
  • Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis - Benchchem. (n.d.).
  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. (2017, January 15).
  • Bioanalytical Method Development and Validation for Estimation of Daunorubicin and Cytarabine in Blood Plasma by Using RP-HPLC | Journal of Drug Delivery and Therapeutics. (2019, July 15).
  • Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed. (2025, January 9).
  • Preclinical Pharmacokinetics and Stability of Isophosphoramide Mustard - PubMed - NIH. (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam. (n.d.).
  • O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate - NextSDS. (n.d.).
  • Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide - PMC. (n.d.).
  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC. (n.d.).
  • A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma - PubMed. (2026, February 19).
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
  • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27).
  • Protein Precipitation Plates | Thermo Fisher Scientific. (n.d.).
  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - MDPI. (2024, December 24).
  • Bioanalytical Method Validation. (n.d.).
  • Review on Bioanalytical Method Development in Human Plasma - IJTSRD. (2022, November 15).
  • An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS - ScienceScholar. (2022, April 18).
  • (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. (2025, December 22).
  • Practical tips on preparing plasma samples for drug analysis using SPME - ResearchGate. (n.d.).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate | CAS 39800-29-8 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.).
  • Optimization of sample preparation procedure: anticoagulation, and... - ResearchGate. (n.d.).
  • 39800-29-8 O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate - Guidechem. (n.d.).
  • Analysis of phosphoramide mustard by reversed-phase ion pair high pressure liquid chromatography - PubMed. (n.d.).
  • Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed. (n.d.).
  • Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection - PubMed. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2016, August 16).
  • Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC. (n.d.).
  • The Usefulness of Determining Plasma and Tissue Concentrations of Phosphorodiamidate Morpholino Oligonucleotides to Estimate Their Efficacy in Duchenne Muscular Dystrophy Patients - ResearchGate. (2024, July 11).
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  • Bioanalytical sample preparation | Biotage. (n.d.).
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  • 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate - LGC Standards. (n.d.).
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Sources

In vitro DNA alkylation assays using 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Adductomic Profiling of DNA Alkylation Using 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Executive Summary & Mechanistic Rationale

Nitrogen mustards and their phosphorodiamidate derivatives (such as cyclophosphamide and ifosfamide) remain cornerstones of antineoplastic therapy and immunomodulation. However, their complex metabolic activation and the highly reactive nature of their intermediates make tracking specific DNA damage events challenging[1][2].

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate serves as a highly specialized, stable-isotope-labeled mechanistic probe. The 3-butenyl moiety acts as a structural model for ester/amide functionalization, while the deuterium (d2) labeling on the chloroethyl arms provides a critical mass-spectrometric signature.

In aqueous physiological environments, phosphorodiamidate mustards undergo degradation to release phosphoramide mustard (PM) or nornitrogen mustard (NOR). These species undergo intramolecular cyclization to form a highly electrophilic aziridinium ion[3]. This intermediate rapidly attacks nucleophilic sites on DNA—predominantly the N7 position of guanine—forming mono-adducts (NOR-G) and, subsequently, lethal interstrand or intrastrand cross-links (G-NOR-G)[1][4].

Fig 1: Activation and DNA alkylation pathway of the deuterated phosphorodiamidate mustard probe.

The Self-Validating Analytical Strategy

To achieve high-confidence adductomics, the protocol must be a self-validating system. The incorporation of the d2-labeled probe achieves this by addressing two major analytical hurdles:

  • Differentiation from Endogenous Damage: Cells naturally accumulate background DNA damage (e.g., from endogenous lipid peroxidation products like acrolein)[2]. The +2 to +4 Da mass shift provided by the deuterium labels definitively proves that the observed adduct originated from the exogenous drug.

  • Correction for Digestion Efficiency: DNA alkylation physically blocks nucleases, leading to variable digestion efficiencies[5]. By spiking d2-labeled alkylated DNA into unlabelled clinical or in vivo samples, the d2-adducts act as perfect internal standards (IS). They co-elute chromatographically with unlabelled adducts but are mass-resolved, correcting for matrix effects, ion suppression, and incomplete enzymatic hydrolysis.

Experimental Protocol: In Vitro Alkylation and Hydrolysis

The following protocol details the in vitro generation of DNA adducts and their subsequent processing for LC-MS/MS analysis. The causality of each step is designed to preserve the labile N7-guanine glycosidic bond, which is highly prone to spontaneous depurination[4].

Materials Required
  • Substrate: Calf Thymus DNA (CT-DNA) or extracted genomic DNA (1 mg/mL in 10 mM Tris-HCl, pH 7.4).

  • Probe: 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate (reconstituted in DMSO).

  • Enzyme Cocktail: Nuclease P1 (cleaves single-stranded DNA to 5'-mononucleotides), Phosphodiesterase I (exonuclease), and Alkaline Phosphatase (removes 5'-phosphates to yield nucleosides)[5][6].

Step-by-Step Methodology

Phase 1: Alkylation Reaction

  • Incubation: Combine 100 µg of CT-DNA with 50 µM of the d2-labeled phosphorodiamidate probe in 1X PBS (pH 7.4).

    • Causality: pH 7.4 is strictly maintained; acidic environments accelerate the depurination of N7-alkylguanine adducts, destroying the quantitative integrity of the assay.

  • Reaction Time: Incubate at 37°C for 24 hours in the dark.

  • Purification: Terminate the reaction via ethanol precipitation (add 0.1 volumes of 3M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol). Centrifuge at 14,000 x g for 15 min, wash the pellet with 70% ethanol, and resuspend in 100 µL of LC-MS grade water.

Phase 2: Thermal Denaturation and Enzymatic Hydrolysis

  • Denaturation: Heat the purified DNA sample to 100°C for exactly 3 minutes, then immediately plunge into an ice bath.

    • Causality: Nuclease P1 is highly specific to single-stranded DNA. Rapid cooling prevents the complementary strands from re-annealing[6]. Prolonged heating must be avoided to prevent thermal depurination.

  • Buffer Adjustment: Add 10 µL of 300 mM Sodium Acetate buffer (pH 5.3) containing 10 mM ZnCl₂.

    • Causality: Nuclease P1 requires a mildly acidic pH and Zinc as a cofactor for optimal catalytic activity[7].

  • Nuclease P1 Digestion: Add 2 Units of Nuclease P1 and incubate at 45°C for 2 hours.

  • Dephosphorylation: Adjust the pH to 8.0 using 1M Ammonium Bicarbonate. Add 5 mU of Phosphodiesterase I and 2 Units of Alkaline Phosphatase. Incubate at 37°C for 2 hours.

    • Causality: Phosphodiesterase and Alkaline Phosphatase require an alkaline pH. This sequential pH shifting is critical for the "one-pot" tri-enzyme digestion to achieve complete conversion to deoxynucleosides[6].

  • Filtration: Pass the digest through a 10 kDa MWCO centrifugal filter to remove the enzymes prior to LC-MS/MS injection.

Fig 2: Step-by-step workflow for in vitro DNA alkylation and LC-MS/MS adductomic analysis.

Data Acquisition and Interpretation

For data acquisition, a High-Resolution Mass Spectrometer (e.g., Q-TOF) or a Triple Quadrupole operating in Data-Dependent Constant Neutral Loss (DDA-CNL) mode is utilized. Fragmentation of nucleoside adducts via Collision-Induced Dissociation (CID) characteristically yields the neutral loss of the 2'-deoxyribose moiety (116.0474 Da)[2][8].

Table 1: Expected Mass Spectrometric Signatures for Phosphorodiamidate Mustard Adducts

Adduct ClassificationTarget NucleophileAlkylating MoietyDiagnostic Mass Shift (Unlabelled vs. d2-Probe)Primary MS/MS Neutral Loss
Mono-adduct (NOR-G) Guanine (N7)Nornitrogen mustard+2 to +4 Da-116.0474 Da (Deoxyribose)
Cross-link (G-NOR-G) Guanine-GuanineNornitrogen mustard+4 Da-116.0474 Da (Deoxyribose)
Depurinated NOR-G Free Guanine BaseNornitrogen mustard+2 to +4 DaN/A (Glycosidic bond already cleaved)
Mono-adduct (NOR-A) Adenine (N1 / N3)Nornitrogen mustard+2 to +4 Da*-116.0474 Da (Deoxyribose)

*Exact mass shift depends on whether the mono-adduct retains the unreacted secondary chloroethyl arm (retaining both deuterium labels) or undergoes partial hydrolysis.

Self-Validation Checkpoint (Troubleshooting): If the LC-MS/MS chromatogram shows a high abundance of dinucleotides (e.g., m/z corresponding to two bases linked by a phosphate), the Nuclease P1 digestion was incomplete[7]. This is common with bulky cross-links like G-NOR-G, which sterically hinder the enzyme. If this occurs, increase the Nuclease P1 concentration by 2-fold and extend the Phase 2 incubation time.

Sources

Application Note: Mass Spectrometry Fragmentation Dynamics and LC-MS/MS Bioanalytical Protocol for 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of nitrogen mustard alkylating agents and their prodrug intermediates requires highly specific analytical methodologies. 3-Butenyl N,N-bis(2-chloroethyl)phosphorodiamidate is a critical synthetic intermediate famously utilized in the generation of 4-hydroperoxycyclophosphamide via oxidative cleavage. Its deuterium-labeled isotopologue, 3-Butenyl N,N-bis(2-chloroethyl-d2)phosphorodiamidate , serves as a robust Stable Isotope-Labeled Internal Standard (SIL-IS) for the bioanalysis of these compounds.

This application note provides a comprehensive guide to the electrospray ionization (ESI) mass spectrometry fragmentation pathways of this d2-labeled standard. Furthermore, it details a self-validating LC-MS/MS protocol designed to eliminate isotopic cross-talk and prevent analyte degradation during sample extraction.

Chemical Context & Mechanistic Background

The structural architecture of 3-butenyl N,N-bis(2-chloroethyl)phosphorodiamidate features a phosphorodiamidate core linked to a terminal alkene (3-butenyl group) and a bis(2-chloroethyl)amine moiety. The[1] is a foundational reaction in pharmacology, yielding an aldehyde that spontaneously cyclizes to form 4-hydroperoxycyclophosphamide, a direct precursor to the ultimate alkylating species, phosphoramide mustard.

For modern pharmacokinetic (PK) and environmental monitoring, the d2-labeled variant is[2]. The incorporation of two deuterium atoms (typically on one of the chloroethyl arms) provides a +2 Da mass shift, which is essential for differentiating the internal standard from the endogenous or dosed unlabeled analyte in complex matrices.

Mass Spectrometry Fragmentation Dynamics

The Isotopic Overlap Challenge (Causality in Precursor Selection)

A critical pitfall in the bioanalysis of dichloro-compounds using nominal mass instruments (e.g., Triple Quadrupoles) is isotopic interference. The natural isotopic distribution of two chlorine atoms yields an M, M+2, and M+4 cluster in a 9:6:1 ratio.

  • The unlabeled analyte has a monoisotopic [M+H]+ at m/z 275 . Its M+2 isotopologue (containing one ³⁵Cl and one ³⁷Cl) appears at m/z 277 .

  • The d2-labeled IS has its monoisotopic [M+H]+ at m/z 277 (containing two ³⁵Cl atoms and two Deuteriums).

Expert Insight: If m/z 277 is selected as the precursor for the SIL-IS, the M+2 peak of the unlabeled analyte will cause severe cross-talk, artificially inflating the IS signal and destroying the quantitative linearity. To create a self-validating assay, m/z 279 (the M+2 peak of the d2-IS) MUST be selected as the precursor ion. The corresponding M+4 peak of the unlabeled analyte at m/z 279 is only ~11% abundant, drastically minimizing interference.

Primary CID Fragmentation Pathways

During Collision-Induced Dissociation (CID), the d2-labeled precursor ion undergoes three primary mechanistically driven fragmentation pathways:

  • Aziridinium Ion Formation (m/z 241/243): Nitrogen mustards are highly prone to intramolecular nucleophilic substitution. The lone pair on the nitrogen attacks the adjacent β-carbon, expelling a chloride ion. This yields a highly strained, reactive aziridinium ring, represented by a neutral loss of HCl (36 Da).

  • Ester Cleavage / Neutral Loss of Butene (m/z 221): The P-O-C bond is susceptible to cleavage. A McLafferty-type rearrangement or direct neutral loss of the 3-butenyl moiety as butene (C₄H₈, 56 Da) yields a stable phosphorodiamidic acid cation.

  • P-N Bond Cleavage (m/z 144): High collision energy forces the cleavage of the phosphorus-nitrogen bond, yielding the intact deuterated bis(2-chloroethyl)amine cation[HN(CH₂CH₂Cl)(CH₂CD₂Cl) + H]+.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 277 (35Cl2 isotopologue) Aziridinium Aziridinium Ion [M+H - HCl]+ m/z 241 Precursor->Aziridinium Loss of HCl (-36 Da) Intramolecular Cyclization LossButene Phosphorodiamidic Cation [M+H - C4H8]+ m/z 221 Precursor->LossButene Loss of Butene (-56 Da) Neutral Loss Amine Bis(2-chloroethyl-d2)amine [R2NH2]+ m/z 144 Precursor->Amine P-N Bond Cleavage Neutral Loss (-133 Da)

Fig 1. Primary CID mass spectrometry fragmentation pathways of the d2-labeled precursor ion.

Optimized MRM Transitions

Below is the optimized Multiple Reaction Monitoring (MRM) table, structured to ensure absolute analytical specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Mechanistic Assignment
Unlabeled Analyte 275.0239.05015[M+H - H³⁵Cl]+ (Aziridinium)
Unlabeled Analyte 275.0142.05025[HN(CH₂CH₂Cl)₂ + H]+
d2-SIL-IS (Quantifier) 279.0243.05015[M+2+H - H³⁵Cl]+
d2-SIL-IS (Qualifier) 279.0144.05025[HN(CH₂CH₂Cl)(CH₂CD₂Cl) + H]+

Experimental Protocol: LC-MS/MS Bioanalysis

The following protocol outlines the extraction and quantification of the phosphorodiamidate from plasma matrices.

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN), Water (H₂O), and Formic Acid (FA).

  • Matrix: Blank human or animal plasma (K₂EDTA).

  • Standards: 3-Butenyl N,N-bis(2-chloroethyl)phosphorodiamidate and its d2-analog.

Sample Extraction (Protein Precipitation)

Causality in Solvent Selection: Nitrogen mustards are highly susceptible to solvolysis in protic solvents. Never use methanol for the extraction of these compounds, as methoxide ions will nucleophilically displace the chloride atoms, artificially degrading the analyte. Cold acetonitrile is mandatory.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of the d2-SIL-IS working solution (e.g., 500 ng/mL in ACN). Vortex briefly.

  • Precipitate: Add 150 µL of ice-cold 100% Acetonitrile to crash the plasma proteins.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an LC vial containing a low-volume insert.

Experimental_Workflow A 1. Sample Aliquot Plasma Matrix B 2. SIL-IS Addition d2-Analog Spike A->B C 3. Protein Precipitation Cold ACN Extraction B->C D 4. Centrifugation Phase Separation C->D E 5. LC-MS/MS MRM Acquisition D->E

Fig 2. Bioanalytical sample preparation and LC-MS/MS workflow for phosphorodiamidate quantification.

LC-MS/MS Parameters
  • Analytical Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: Maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O (Provides necessary protons for efficient ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade ACN.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 2.50 min: Linear ramp to 95% B

    • 2.50 - 3.50 min: Hold at 95% B (Column wash)

    • 3.50 - 3.60 min: Return to 5% B

    • 3.60 - 4.50 min: Re-equilibration at 5% B

  • Ionization Source: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

References

  • Van der Steen, J., Westra, J. G., Benckhuysen, C., & Schulten, H. R. (1980). A new oxidized derivative of cyclophosphamide obtained from ozonolysis of O-3-butenyl N,N-bis(2-chloroethyl)phosphorodiamidate. Journal of the American Chemical Society.[Link]

  • Takamizawa, A., Matsumoto, S., Iwata, T., Katagiri, K., Tochino, Y., & Yamaguchi, K. (1973). Studies on cyclophosphamide metabolites and their related compounds. Journal of the American Chemical Society.[Link]

Sources

Application Note: A Multi-Technique Approach for Characterizing the Protein Binding of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the protein binding characteristics of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate. This compound belongs to the phosphorodiamidate mustard class of molecules, which are known alkylating agents that often act as covalent modifiers of their biological targets.[1][2] Standard equilibrium-based affinity measurements can be misleading for such compounds. Therefore, this guide presents a holistic, multi-technique strategy designed to first confirm the binding mechanism and then to thoroughly characterize the binding kinetics and thermodynamics. We detail field-proven protocols for Mass Spectrometry (MS) to verify covalent modification, followed by in-depth methodologies for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) adapted for the analysis of a covalent interaction.

Foundational Principles: The Challenge of Covalent Binders

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is a structural analogue of phosphoramide mustard, the active metabolite of the chemotherapeutic agent cyclophosphamide.[1][3] These molecules contain highly reactive bis(2-chloroethyl)amine groups that function as powerful electrophiles, capable of forming stable, covalent bonds with nucleophilic residues on proteins and DNA.[1][2]

This mode of action presents a unique challenge for traditional binding affinity studies. Most standard biophysical techniques are designed to measure reversible, non-covalent interactions, which are defined by an equilibrium dissociation constant (KD).[4] For a covalent interaction, the dissociation rate (koff) is effectively zero, making the concept of a simple KD inadequate. The interaction is better described by a two-step model:

  • Initial Non-covalent Binding: The compound (I) first forms a reversible, non-covalent complex (P·I) with the target protein (P). This step is governed by a true KD.

  • Irreversible Covalent Modification: Following initial binding, an irreversible chemical reaction occurs, forming a stable, covalent bond (P-I) with a rate constant of kinact.

Therefore, a comprehensive characterization requires methods that can dissect both steps of this process. Our proposed workflow is designed to first validate the covalent mechanism and then quantify the kinetics and thermodynamics of the interaction.

G cluster_workflow Characterization Workflow for Covalent Binders A Hypothesis: Compound is a Covalent Modifier B Mechanism Verification: Mass Spectrometry (MS) A->B  Proceed with verification C Covalent Adduct Detected? B->C D Quantitative Analysis: ITC, SPR, MST C->D Yes F Treat as a Standard Non-Covalent Interaction C->F No E Integrated Data Synthesis & Interpretation D->E

Figure 1: Recommended workflow for characterizing potential covalent modifiers.

Part 1: Verification of Covalent Binding via Mass Spectrometry

Before quantitative analysis, it is imperative to confirm the covalent nature of the interaction. Intact protein mass spectrometry is a direct and unambiguous method to detect the mass shift resulting from the formation of a covalent adduct.

Protocol: Intact Protein Mass Spectrometry Analysis

Rationale: This protocol is designed to determine if the compound adds its mass to the target protein, which is definitive proof of a covalent bond. A time-course experiment can also provide qualitative information about the reaction speed.

  • Protein and Compound Preparation:

    • Prepare a stock solution of the target protein (e.g., 1 mg/mL, ~50 µM depending on MW) in a volatile buffer such as 20 mM Ammonium Acetate, pH 7.4. The absence of non-volatile salts is critical for MS analysis.

    • Prepare a 10 mM stock solution of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate in a compatible organic solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the protein solution with the compound to achieve a final concentration of 10 µM protein and 100 µM compound (10-fold molar excess). Ensure the final DMSO concentration is below 2% to minimize protein denaturation.

    • Prepare a control sample containing only the protein and an equivalent amount of DMSO.

    • Incubate both samples at a controlled temperature (e.g., 25°C or 37°C). Take aliquots at various time points (e.g., 0, 15 min, 1 hr, 4 hr, and 24 hr).

  • Sample Quenching and Desalting:

    • Quench the reaction at each time point by adding 0.1% formic acid to the aliquot.

    • Immediately desalt the sample using a C4 ZipTip or a similar reversed-phase cleanup method appropriate for proteins to remove excess compound and non-volatile buffer components. Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein samples via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire spectra in positive ion mode over a mass range appropriate for the protein of interest.

  • Data Interpretation:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from the compound-treated sample to the DMSO control. An increase in mass corresponding to the molecular weight of the compound (or a fragment thereof, as the chloroethyl groups can react) confirms covalent modification.

    • The molecular weight of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate is 275.11 g/mol .[5] The deuterated version will have a slightly higher mass. Look for a mass shift corresponding to this value.

Part 2: Biophysical Characterization of the Covalent Interaction

Once the covalent mechanism is confirmed, a combination of techniques should be employed to understand the thermodynamics and kinetics of the two-step binding process.

A. Isothermal Titration Calorimetry (ITC)

Causality Behind Experimental Choice: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.[6][7] For a covalent reaction, the resulting thermogram is a composite of the heat from the initial non-covalent binding (ΔHbinding) and the heat from the chemical reaction (ΔHreaction). While deconvoluting these can be complex, ITC provides invaluable insight into the enthalpic drivers of the interaction.[8][9]

cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow A 1. Sample Preparation (Protein in Cell, Compound in Syringe) Buffer matching is critical! B 2. System Equilibration & Baseline Measurement A->B C 3. Titration Sequential injections of compound into protein solution B->C D 4. Data Acquisition Measure heat change (μcal/sec) after each injection C->D E 5. Data Analysis Integrate peaks to get ΔH Interpret shape for covalent kinetics D->E

Figure 2: General experimental workflow for Isothermal Titration Calorimetry.

Protocol: ITC Analysis of a Covalent Binder

  • Sample Preparation:

    • Crucial Step: Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Reserve a large volume of this exact same dialysis buffer for dissolving the compound. Mismatched buffers are a primary source of error in ITC.[7]

    • Prepare the protein solution at a concentration of 10-20 µM in the sample cell.

    • Prepare the compound solution at a concentration 10-15 times higher than the protein (100-300 µM) using the reserved dialysis buffer. If DMSO is required for solubility, ensure an identical concentration of DMSO is present in the protein solution to cancel out heats of dilution.[7]

    • Thoroughly degas all solutions before loading them into the calorimeter.

  • Experimental Setup:

    • Set the cell temperature (e.g., 25°C).

    • Load the protein into the sample cell and the compound into the injection syringe.

    • Program the titration experiment with an initial delay to establish a stable baseline, followed by a series of 1-2 µL injections spaced sufficiently far apart to allow the signal to return to baseline. For a slow covalent reaction, this spacing may need to be longer than for a simple non-covalent interaction.

  • Data Acquisition & Analysis:

    • Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution. Subtract this from the primary experimental data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Interpretation: Unlike a standard sigmoidal curve for reversible binding, a covalent interaction may show a more complex thermogram. There may be an initial sharp heat change (binding) followed by a slower, sustained heat release or absorption (reaction). The shape of the peaks can indicate the kinetics of the covalent step.

B. Surface Plasmon Resonance (SPR)

Causality Behind Experimental Choice: SPR monitors molecular interactions in real-time without labeling, providing detailed kinetic information.[10][11] For a covalent binder, the SPR sensorgram provides a distinct signature: a rapid association phase followed by a very slow or non-existent dissociation phase. This allows for the dissection of the initial binding event from the subsequent covalent modification.[12][13][14]

Protocol: SPR Kinetic Analysis

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium immobilization density (e.g., 1000-2000 Response Units, RU) to minimize mass transport limitations.

    • Use a reference flow cell that is activated and blocked without protein immobilization to serve as a control for bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate in the running buffer (e.g., HBS-EP+, pH 7.4). The concentration range should span the expected KD of the initial non-covalent interaction (e.g., from 0.1 to 10 x KD). A typical starting range might be 10 nM to 10 µM.

    • Include several buffer-only (blank) injections for double referencing.

  • Kinetic Analysis:

    • Inject the prepared compound concentrations over the protein and reference surfaces at a high flow rate (e.g., 50-100 µL/min) to minimize mass transport effects.

    • Use a short association time (e.g., 60-120 seconds) to primarily observe the initial binding event before the covalent reaction dominates.

    • Use a long dissociation time (e.g., >600 seconds). A lack of dissociation is the hallmark of covalent binding.

  • Data Analysis:

    • After subtracting the reference channel and buffer blank data, the resulting sensorgrams will show concentration-dependent binding.

    • Fit the data to a "1:1 binding with covalent reaction" or "two-state reaction" model available in most SPR analysis software. This model uses the following equation: A + B ↔ AB -> A-B.

    • This fitting will yield the association rate (kon) and dissociation rate (koff) for the initial non-covalent step, from which the initial KD can be calculated (koff/kon). It will also provide the rate of covalent bond formation (kinact).

C. Microscale Thermophoresis (MST)

Causality Behind Experimental Choice: MST measures interactions in solution by detecting changes in molecular movement along a temperature gradient.[15][16] It requires very little sample and is tolerant of complex buffers and detergents.[17] For a covalent binder, the interaction will result in a permanent change in the thermophoretic properties of the target protein, allowing for the determination of an EC50 value, which represents the concentration of compound required to modify 50% of the target protein under the experimental conditions.

Protocol: MST Analysis

  • Protein Labeling:

    • The target protein must be fluorescently labeled. If the protein has an accessible N-terminus or lysine residue, use an NHS-ester reactive dye (e.g., RED-NHS). If it is a His-tagged protein, a His-tag specific fluorescent probe can be used.

    • The labeling reaction should be optimized to achieve a low dye-to-protein ratio (ideally 1:1) to avoid altering the protein's binding properties.

    • Remove excess dye using a desalting column.

  • Assay Setup:

    • Prepare a 16-point serial dilution of the compound in the assay buffer. The highest concentration should be at least 100-fold higher than the expected EC50.

    • Mix each compound dilution with a fixed concentration of the labeled target protein (typically in the low nM range).[17]

    • Incubate the mixtures for a fixed period to allow the covalent reaction to proceed towards completion (e.g., 2-4 hours, this may require optimization).

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of each sample in the MST instrument. The instrument detects the change in fluorescence in the capillary as an IR laser creates a temperature gradient.[18]

  • Data Analysis:

    • Plot the change in the normalized fluorescence (ΔFnorm) as a function of the compound concentration.

    • Fit the resulting curve to a sigmoidal dose-response equation to determine the EC50 value. This value is a measure of the compound's potency for modifying the target protein under the specific incubation time and conditions used.

Data Presentation & Synthesis

Summarizing the quantitative data from each technique in a structured table allows for easy comparison and provides a comprehensive overview of the binding event.

ParameterTechniqueValueInterpretation
Mechanism Mass SpecConfirmed / Not ConfirmedVerifies covalent bond formation.
ΔH (kcal/mol) ITCe.g., -10.5Overall heat change from binding and reaction.
Stoichiometry (n) ITCe.g., 0.95Molar ratio of compound to protein at saturation.
kon (M-1s-1) SPRe.g., 1.5 x 105Rate of initial non-covalent complex formation.
koff (s-1) SPRe.g., 5.0 x 10-3Rate of dissociation of the non-covalent complex.
KD (nM) SPRe.g., 33Affinity of the initial, reversible binding step (koff/kon).
kinact (s-1) SPRe.g., 1.2 x 10-4First-order rate constant for covalent bond formation.
EC50 (µM) MSTe.g., 2.1Potency of the compound to modify the target in solution.

By integrating these results, a researcher can build a complete narrative of the interaction. For example, SPR provides the rates of initial recognition and covalent modification, ITC reveals the thermodynamic driving forces, and MST offers a robust measure of potency in solution. This multi-faceted understanding is critical for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

References

  • Scheuermann, T., et al. (2021). Measuring the KD of Protein–Ligand Interactions Using Microscale Thermophoresis. In Methods in Molecular Biology. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry in drug discovery.
  • Tso, S.-C., & Brautigam, C. A. (2021). Measuring the KD of Protein-Ligand Interactions Using Microscale Thermophoresis. Methods in Molecular Biology, 2263, 161–181. [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from Reichert Technologies website. [Link]

  • Ciulli, A., & Williams, G. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. European Pharmaceutical Review.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from TA Instruments website. [Link]

  • Duchain, A. C., & Ye, Y. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2752–2756. [Link]

  • Wang, Z.-X. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 479. [Link]

  • Bio-protocol. (2024). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol, 14(15), e4900. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from Harvard Medical School website. [Link]

  • Nguyen, T. T. A., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Retrieved from Cytiva website. [Link]

  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Retrieved from Harvard Medical School website. [Link]

  • ResearchGate. (2020). What are some physical methods to determine binding affinity of a protein?. Retrieved from ResearchGate. [Link]

  • Saxena, C. (2016). Identification of protein binding partners of small molecules using label-free methods. Expert Opinion on Drug Discovery, 11(10), 1017–1025.
  • Zhang, Y., et al. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • Nunna, S., et al. (2016). Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells. Chemical Research in Toxicology, 29(3), 360–369. [Link]

  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader. Retrieved from BMG Labtech website. [Link]

  • JoVE. (2013). Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. Retrieved from JoVE. [Link]

  • Benson, S. J., et al. (1976). Alkylating properties of phosphoramide mustard. Cancer Research, 36(2 Pt 1), 534–538. [Link]

  • SciSpace. (1976). Alkylating properties of phosphoramide mustard. Retrieved from SciSpace. [Link]

  • Colvin, M. E., & Jardine, I. (2000). DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide. Cancer Chemotherapy and Pharmacology, 45(1), 59–62. [Link]

  • Colvin, M. E., et al. (2003). Chemical factors in the action of phosphoramidic mustard alkylating anticancer drugs: roles for computational chemistry. Current Pharmaceutical Design, 9(25), 2051–2065. [Link]

  • NextSDS. (n.d.). O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. Retrieved from NextSDS. [Link]

  • Jalalifar, M., et al. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(11), 6393–6395.

Sources

Troubleshooting & Optimization

Preventing degradation of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound, with a specific focus on preventing degradation during freeze-thaw cycles. The information provided is based on established principles for analogous phosphorodiamidate mustard compounds, such as cyclophosphamide, and best practices in pharmaceutical formulation.

Frequently Asked Questions (FAQs)

Q1: My team is observing significant degradation of our 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate stock solution after just one or two freeze-thaw cycles. What is the likely cause?

A1: The primary cause of degradation in phosphorodiamidate mustards like yours is chemical instability, which is significantly exacerbated by the stresses of freeze-thaw cycling. The core issue lies in the molecular structure: the N,N-Bis(2-chloroethyl) group is a nitrogen mustard moiety. In aqueous solutions, this group is prone to intramolecular cyclization, forming a highly reactive aziridinium ion. This ion can then be attacked by water (hydrolysis) or other nucleophiles, leading to degradation.[1]

Freeze-thaw cycles accelerate this degradation through two main mechanisms:

  • Cryo-concentration: As water freezes into ice, the compound and buffer salts become highly concentrated in the remaining unfrozen liquid. This increased concentration can accelerate reaction rates.

  • pH Shifts: The pH of the solution can change dramatically during freezing, especially with commonly used phosphate buffers.[2] For example, a sodium phosphate buffer at an initial pH of 7.4 can drop to as low as pH 4.0 upon freezing due to the selective precipitation of the basic salt, Na2HPO4.[2][3] Such a significant shift to an acidic environment can catalyze the hydrolysis of your compound.

Q2: We are currently using a standard phosphate-buffered saline (PBS) to formulate our compound. Is this appropriate for frozen storage?

A2: It is highly likely that PBS is a major contributor to the degradation you are observing. While excellent for many biological applications at ambient temperatures, phosphate buffers are well-documented to cause significant acidic pH shifts upon freezing.[2][3][4] This pH drop is a direct result of the selective crystallization of disodium hydrogen phosphate (Na2HPO4), which removes the basic component of the buffer from the liquid phase, leaving an excess of the acidic component.[2][3] This acidic environment can accelerate the degradation of pH-sensitive compounds like phosphorodiamidate mustards.[5][6] We strongly recommend switching to a more freeze-thaw-stable buffer system.

Q3: What alternative buffers and formulation strategies do you recommend to prevent freeze-thaw degradation?

A3: To ensure stability, you must control the formulation environment during the freezing process. We recommend a multi-faceted approach focusing on buffer selection and the inclusion of cryoprotectants.

  • Buffer Selection: Opt for buffer systems that exhibit minimal pH shifts upon freezing. Citrate, histidine, and succinate buffers are excellent alternatives to phosphate.[4] These buffers tend to remain amorphous (non-crystalline) upon freezing, which minimizes the selective precipitation that causes pH changes.[7]

  • Cryoprotectants: These are excipients that protect molecules from freezing-related stresses.[8][9][10] They work by forming a viscous, glassy matrix around your compound, which inhibits both ice crystal formation and deleterious chemical reactions.[9] Non-ionic sugars like sucrose and trehalose are highly effective and widely used for this purpose.[7][11] Glycerol is another common option.[12]

The following table summarizes recommended formulation components:

ComponentRecommended OptionsConcentration (Typical)Rationale for Use
Buffer System Citrate, Histidine, Succinate10-50 mMMinimal pH shift during freeze-thaw cycles, preventing acid-catalyzed hydrolysis.[4][7]
Cryoprotectant Sucrose, Trehalose5-10% (w/v)Forms a protective amorphous matrix, inhibits ice crystal growth, and prevents cryo-concentration.[7][10][11]
pH 6.0 - 7.5-Phosphorodiamidate mustards generally exhibit good stability in a neutral to slightly acidic pH range.[13] Avoid strongly acidic or alkaline conditions.[13]

Troubleshooting Guide

Issue: Degradation persists even after switching to a citrate buffer and adding sucrose.

Potential Cause Troubleshooting Step Explanation
Slow Freezing/Thawing Rate Flash freeze aliquots in liquid nitrogen. Thaw rapidly in a 37°C water bath.Slow freezing allows more time for large ice crystals to form and for solutes to concentrate, which can still promote degradation. Rapid freezing (vitrification) and rapid thawing minimize the time spent in the critical temperature zone where these damaging processes occur.[8]
Multiple Freeze-Thaw Cycles Prepare single-use aliquots. Avoid re-freezing any thawed solution.Even with an optimized formulation, some stress occurs with each cycle. The best practice is to aliquot the stock solution into volumes appropriate for a single experiment and discard any unused portion of a thawed aliquot.[14]
Oxidative Degradation Prepare solutions with de-gassed, high-purity water. Consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing and freezing.While hydrolysis is the primary concern, oxidative pathways can also contribute to degradation. Minimizing dissolved oxygen can improve long-term stability.
Incorrect Final pH Re-verify the final pH of the formulation after all components (compound, buffer, cryoprotectant) have been added. Adjust as necessary.The addition of the active compound or other excipients can sometimes alter the final pH of the solution. Always confirm the pH before aliquoting and freezing.

Experimental Protocols & Methodologies

Protocol 1: Recommended Freeze-Thaw Procedure

This protocol provides a robust method for preparing and storing solutions of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate to maximize stability.

Materials:

  • 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

  • Citric Acid (monohydrate)

  • Trisodium Citrate (dihydrate)

  • Sucrose (high purity, low endotoxin)

  • High-purity (e.g., Milli-Q) water

  • Cryogenic vials (e.g., polypropylene) suitable for liquid nitrogen storage

  • Liquid Nitrogen Dewar

  • 37°C water bath

Procedure:

  • Buffer Preparation (10 mM Citrate, 5% Sucrose, pH 7.0):

    • In 800 mL of high-purity water, dissolve the appropriate amounts of citric acid and trisodium citrate to achieve a 10 mM final concentration.

    • Add 50 g of sucrose and stir until fully dissolved.

    • Adjust the pH to 7.0 using small additions of a concentrated citrate stock or NaOH/HCl.

    • Bring the final volume to 1 L with high-purity water.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Compound Dissolution:

    • Accurately weigh the required amount of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate.

    • Dissolve the compound in the prepared citrate-sucrose buffer to the desired final concentration.

  • Aliquoting:

    • Immediately dispense the solution into single-use cryogenic vials. The volume should be appropriate for one experiment to avoid partial use and re-freezing.

  • Freezing:

    • Plunge the cryogenic vials directly into liquid nitrogen for rapid flash-freezing.

  • Storage:

    • Transfer the frozen vials to a -80°C freezer for long-term storage.

  • Thawing:

    • When needed, retrieve a single aliquot from the freezer.

    • Immediately place the vial in a 37°C water bath, agitating gently until the contents are completely thawed.

    • Use the solution immediately after thawing. Do not re-freeze.

Protocol 2: HPLC Method for Stability Assessment

To validate your formulation and handling procedures, you must be able to quantify the parent compound and detect any degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for this analysis.[15][16]

Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[15]

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 7.0[15]

  • Mobile Phase B: Acetonitrile/Water (60:40 v/v)[15]

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compound and any more hydrophobic degradants.

  • Flow Rate: 0.8 - 1.0 mL/min[15]

  • Column Temperature: 40°C[15]

  • Detection: UV detector at a low wavelength (e.g., 200-210 nm), as the compound may lack a strong chromophore.[15][16]

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a standard curve of the pure compound in the mobile phase.

  • At each time point of your stability study (e.g., initial, after 1, 3, and 5 freeze-thaw cycles), thaw an aliquot as described in Protocol 1.

  • Immediately dilute a sample of the thawed solution into the mobile phase to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Quantify the peak area corresponding to the parent compound. A decrease in this peak area over time or with successive freeze-thaw cycles indicates degradation.

  • Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products.

Diagrams and Workflows

Degradation Pathway

The primary degradation mechanism for this class of compounds is hydrolysis, often initiated by the formation of a reactive aziridinium ion.

cluster_0 Chemical Structure cluster_1 Degradation Cascade A 3-Butenyl N,N-Bis(2-chloroethyl-d2) phosphorodiamidate B Intramolecular Cyclization (Loss of Cl-) A->B Spontaneous in aqueous solution C Reactive Aziridinium Ion B->C Forms highly electrophilic intermediate D Hydrolysis (Attack by H2O) C->D Nucleophilic attack E Inactive Hydroxylated Degradation Product D->E

Caption: Primary degradation pathway via aziridinium ion formation and subsequent hydrolysis.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues with compound stability.

Start Start: Degradation Observed (via HPLC Analysis) CheckBuffer Is buffer PBS or other phosphate-based? Start->CheckBuffer ChangeBuffer Action: Switch to Citrate or Histidine buffer. Add 5-10% sucrose as a cryoprotectant. CheckBuffer->ChangeBuffer Yes CheckCycles Are multiple F/T cycles being performed on one aliquot? CheckBuffer->CheckCycles No ChangeBuffer->CheckCycles Aliquot Action: Prepare single-use aliquots for all experiments. CheckCycles->Aliquot Yes CheckRate Is freezing/thawing slow? CheckCycles->CheckRate No Aliquot->CheckRate FlashFreeze Action: Flash freeze in liquid N2. Thaw rapidly in 37°C water bath. CheckRate->FlashFreeze Yes Success Success: Compound Stable CheckRate->Success No FlashFreeze->Success

Caption: A step-by-step workflow for troubleshooting compound degradation during freeze-thaw cycles.

References

  • Walsh Medical Media. (2018). Development and Validation of a Liquid Chromatographic Method for the Quantification of Related Compounds in Cyclophosphamide. Available from: [Link]

  • Slanina, J., et al. (1999). Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 287-98. Available from: [Link]

  • Vigneron, J., et al. (2012). Microwave freeze-thaw treatment of dose-banded cytotoxics injectable drugs: a review of the literature from 1980 to 2011. Annales Pharmaceutiques Françaises, 70(4), 206-14. Available from: [Link]

  • Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Chemistry, 10, 893633. Available from: [Link]

  • International Journal of Research Trends and Innovation. (2022). A Review on Cryoprotectant and it's Applications in Cryopreservation. Available from: [Link]

  • Wikipedia. (n.d.). Cryopreservation. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Stable liquid formulations of nitrogen mustards. US Patent US20140005148A1.
  • Gómez, G. (1994). Crystallization-related pH changes during freezing of sodium phosphate buffer solutions. ProQuest Dissertations Publishing. Available from: [Link]

  • Kolhe, P., et al. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 727-33. Available from: [Link]

  • ResearchGate. (n.d.). Principles of Cryopreservation. Available from: [Link]

  • ResearchGate. (2019). Identification of Degradation Products in Cyclophosphamide API by LC-QTOF Mass Spectrometry. Available from: [Link]

  • Haseda, Y., et al. (2019). Quasichemical Approach to pH Shifts in Frozen Phosphate Buffers. Crystal Growth & Design, 19(10), 5947-5954. Available from: [Link]

  • Single Use Support. (2024). Stressing Cells: The Role of Cryoprotectants in ATMP Cryopreservation. Available from: [Link]

  • ResearchGate. (2023). STABILITY BASED HPLC METHOD FOR CYCLOPHOSPHAMIDE RELATED SUBSTANCES IN FINISHED DRUG PRODUCTS: DEVELOPMENT AND VALIDATION. Available from: [Link]

  • ResearchGate. (2011). “pH Swing” in Frozen Solutions—Consequence of Sequential Crystallization of Buffer Components. Available from: [Link]

  • Gómez, G., et al. (2001). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. Pharmaceutical Research, 18(1), 90-7. Available from: [Link]

  • Legare, C., et al. (2015). Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. Canadian Journal of Hospital Pharmacy, 68(1), 21-7. Available from: [Link]

  • Juniper Publishers. (2024). A Brief Review of Current Strategies and Advances in Cryopreservation Techniques. Available from: [Link]

  • ResearchGate. (n.d.). Stability of phosphoramide mustard prodrugs in tris buffer. Available from: [Link]

  • Hu, L. (2006). Novel peptidylaminoarylmethyl phosphoramide mustards for activation by prostate-specific antigen. SciSpace. Available from: [Link]

  • Kallama, S., & Hemminki, K. (1986). Stabilities of 7-alkylguanosines and 7-deoxyguanosines formed by phosphoramide mustard and nitrogen mustard. Chemical-Biological Interactions, 57(1), 85-96. Available from: [Link]

  • ResearchGate. (2014). Can I freeze aliquots of a cyclophosphamide solution?. Available from: [Link]

  • American Society of Health-System Pharmacists. (n.d.). Cyclophosphamide. Available from: [Link]

  • Low, J. E., et al. (1983). Preclinical Pharmacokinetics and Stability of Isophosphoramide Mustard. Cancer Research, 43(11), 5278-83. Available from: [Link]

  • Kuchar, M., et al. (2022). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). Applied Sciences, 12(19), 9529. Available from: [Link]

  • Khan, S., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry, 13(2), 161. Available from: [Link]

Sources

Troubleshooting poor ionization of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate in positive ESI mode

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting the mass spectrometric characterization of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate .

This compound is a critical deuterated intermediate utilized in the synthesis and quantification of cyclophosphamide metabolites, such as 4-hydroperoxycyclophosphamide[1]. However, its unique chemical structure presents significant challenges during positive Electrospray Ionization (ESI+). This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to resolve signal suppression and in-source fragmentation issues.

Mechanistic Insight: The Causality of Poor ESI+ Ionization

To troubleshoot effectively, we must first understand why this molecule resists standard ESI+ conditions.

1. Suppressed Proton Affinity: Unlike aliphatic amines, the nitrogen lone pairs in the N,N-bis(2-chloroethyl) group are delocalized into the highly electron-withdrawing phosphoryl (P=O) center. Furthermore, the inductive electron-withdrawing effect (-I) of the two chloroethyl chains drastically reduces the electron density across the molecule. Consequently, the standard protonated precursor [M+H]+ is often virtually undetectable[2].

2. Adduct Competition: Because protonation is thermodynamically unfavorable, the neutral phosphorodiamidate backbone acts as a chelator for trace alkali metals in the solvent or glassware, predominantly forming sodium [M+Na]+ or potassium [M+K]+ adducts[2]. While these adducts fly well in the MS, they are highly stable and resist collision-induced dissociation (CID), resulting in poor MS/MS fragmentation for quantitation.

3. Extreme Thermal and Electrical Lability: When [M+H]+ is successfully formed, the molecule becomes highly unstable. High declustering potentials (cone voltages) or excessive desolvation temperatures drive rapid in-source fragmentation. The most common degradation pathway is the neutral loss of HCl (or DCl, due to the deuterium label), which strips the precursor signal before it ever reaches the first quadrupole[3].

Ionization_Mechanism Molecule 3-Butenyl N,N-Bis(2-chloroethyl-d2) phosphorodiamidate Protonation Protonated Species [M+H]+ (Low Abundance) Molecule->Protonation + 0.1% Formic Acid Ammonium Ammonium Adduct [M+NH4]+ (High Abundance & Stable) Molecule->Ammonium + Ammonium Formate Sodium Sodium Adduct [M+Na]+ (High Abundance, Poor MS/MS) Molecule->Sodium + Trace Na+ (Glassware/Solvent) Frag1 In-Source Fragmentation Loss of HCl/DCl Protonation->Frag1 High Cone Voltage (Declustering Potential) Frag2 In-Source Fragmentation Cleavage of P-O or P-N bonds Protonation->Frag2 High Desolvation Temp (>250°C)

Mechanistic pathways of phosphorodiamidate ionization and in-source fragmentation in ESI+.

Step-by-Step Troubleshooting Methodologies

To establish a self-validating analytical method, you must shift the ionization equilibrium away from sodium adduction and prevent thermal degradation.

Protocol: Mobile Phase and Source Optimization

Step 1: Baseline Adduct Profiling (Infusion)

  • Prepare a 1μg/mL solution of the compound in 50:50 Methanol:Water (no additives).

  • Infuse directly into the MS at 10μL/min .

  • Perform a Q1 full scan (m/z 150–500). Validation checkpoint: Identify the base peak. If the [M+Na]+ peak dominates, proceed to Step 2 to force ammonium adduction.

Step 2: Buffer Titration for [M+NH4​]+ Promotion

  • Introduce 2 to 5 mM Ammonium Formate into both Mobile Phase A (Water) and B (Methanol). Methanol is preferred over Acetonitrile as it provides superior desolvation efficiency for phosphorodiamidates[4].

  • Causality: The high concentration of NH4+​ outcompetes trace Na+ , yielding a stable [M+NH4​]+ precursor ion that fragments predictably during MS/MS.

Step 3: Source Parameter De-escalation

  • Phosphorodiamidates require "soft" ionization. Drop the Desolvation/Vaporizer Temperature to ≤150∘C [3].

  • Lower the Cone Voltage / Declustering Potential incrementally from 40V down to 10V.

  • Validation checkpoint: Monitor the [M+H−HCl]+ or [M+H−DCl]+ transition. As you lower the voltage, the fragmentation peak should shrink while the intact [M+NH4​]+ peak grows.

ESI_Workflow Start Issue: Poor ESI+ Signal Intact Mass Not Detected CheckAdducts Step 1: Scan for Adducts Identify[M+Na]+ or [M+NH4]+ Start->CheckAdducts ModMobilePhase Step 2: Buffer Optimization Add 2-5 mM Ammonium Formate CheckAdducts->ModMobilePhase CheckFrag Step 3: Assess Fragmentation Monitor [M+H-HCl]+ or[M+H-DCl]+ ModMobilePhase->CheckFrag TuneSource Step 4: Source Tuning Reduce Vaporizer Temp & Cone Voltage CheckFrag->TuneSource Success Resolution: Stable[M+NH4]+ or [M+H]+ Signal Achieved TuneSource->Success

Decision tree for optimizing LC-MS parameters for labile phosphorodiamidates.

Quantitative Data: Optimization Matrix

Use the following table to benchmark your mobile phase modifier selection against expected MS behaviors.

Mobile Phase AdditiveDominant Precursor IonRelative Signal IntensityMS/MS Fragmentation EfficiencyIn-Source Frag. Risk
0.1% Formic Acid [M+H]+ LowExcellentHigh (Rapid loss of HCl)
None (Trace Na+ ) [M+Na]+ HighPoor (Resists CID)Low
2-5 mM Ammonium Formate [M+NH4​]+ Highest Optimal (Yields [M+H]+ fragments)Low
0.1% TFA NoneSuppressedN/AN/A (Ion Suppression)

Frequently Asked Questions (FAQs)

Q: I am seeing a massive peak at approximately 36 to 38 Da lower than my expected precursor mass. What is happening? A: You are observing in-source fragmentation. Protonated cyclophosphamide derivatives and phosphorodiamidates are highly susceptible to the neutral elimination of hydrogen chloride[3]. Because your molecule is deuterated (d2), the loss could manifest as HCl (36 Da) or DCl (37 Da), depending on the exact position of the deuterium atoms on the chloroethyl chain. To fix this, drastically reduce your cone voltage and desolvation temperature.

Q: Why shouldn't I just use the [M+Na]+ adduct for my MRM quantitation if the signal is so strong? A: Sodium adducts of phosphorodiamidates are thermodynamically "dead ends" in the collision cell[2]. Because the sodium is tightly coordinated by the phosphoryl oxygen, applying collision energy often fails to break the backbone bonds, resulting in either no fragmentation or complete obliteration of the molecule without reproducible product ions. Ammonium adducts ( [M+NH4​]+ ) are superior because they easily lose NH3​ in the collision cell, leaving a reactive [M+H]+ ion that fragments predictably.

Q: Does the pH of the mobile phase affect the ionization of the phosphorodiamidate backbone? A: Yes. While the backbone is technically neutral, highly acidic conditions (pH < 2.5) can force protonation but simultaneously catalyze degradation. Conversely, basic conditions (e.g., adding ammonium hydroxide) will completely suppress the positive MS signal[4]. A near-neutral to slightly acidic buffer (pH 4.5 - 6.0), such as ammonium formate, provides the ideal balance of adduct formation and chemical stability.

Q: Should I switch to Atmospheric Pressure Chemical Ionization (APCI)? A: It is not recommended. APCI relies on a heated corona discharge and vaporizer temperatures typically exceeding 350°C. Given the extreme thermal lability of the 3-butenyl and chloroethyl groups, APCI will likely destroy the molecule before ionization can occur. Stick to soft ESI.

References

  • Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells Source: nih.gov URL:[Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry Source: nih.gov URL:[Link]

  • Protonated and Sodiated Cyclophosphamide Fragmentation Pathways Evaluation by Infrared Multiple Photon Dissociation Spectroscopy Source: acs.org URL:[Link]

  • Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study Source: acs.org URL:[Link]

Sources

Technical Support Center: Resolving Matrix Effects in 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to address challenges related to matrix effects in your bioanalytical methods.

Introduction to Matrix Effects in LC-MS

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, this includes endogenous substances like proteins, lipids, salts, and metabolites.[1] These components can significantly interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect.[2][3] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative assays.[3][4]

Phosphorodiamidate compounds, such as 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate, can be particularly susceptible to matrix effects due to their polarity and potential for interaction with matrix components. This guide provides a structured approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my analysis of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of your target analyte in the MS source.[1][4] This leads to a lower analyte signal, which can result in poor sensitivity, inaccurate quantification, and increased limits of detection. For a compound like 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate, ion suppression can be caused by various matrix components, especially phospholipids in plasma samples, which are known to co-elute with many analytes and interfere with the electrospray ionization (ESI) process.

Q2: I am observing high variability in my results between different sample lots. Could this be due to matrix effects?

A2: Yes, significant variability between different lots of a biological matrix is a strong indicator of matrix effects. The composition of biological matrices can vary considerably from one individual to another.[5] If your sample preparation method is not robust enough to remove these variable interferences, you will likely see inconsistencies in your analytical results. The FDA recommends evaluating matrix effects from at least six different sources of the matrix during method validation to ensure the method's ruggedness.[6][7]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important for my analysis?

A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[8] 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate is itself a deuterated compound, likely intended for use as an internal standard. Using a SIL-IS is the gold standard for compensating for matrix effects.[9] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, you can accurately quantify the analyte, as the variability introduced by the matrix effect is normalized.[1]

Q4: How do I choose the right sample preparation technique to minimize matrix effects?

A4: The choice of sample preparation technique is critical and depends on the analyte's properties and the sample matrix. The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][10] For phosphorodiamidate compounds, which can be polar, SPE might seem like a good option. However, studies on similar compounds like phosphorodiamidate morpholino oligomers have shown that they can suffer from low recovery with SPE.[11][12] In contrast, protein precipitation with methanol has been shown to provide high recovery for these types of molecules.[11][12] Therefore, starting with a simple and effective technique like protein precipitation is often a good strategy.

In-depth Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

Before you can solve a problem, you need to confirm its existence and extent. Here’s how to systematically assess matrix effects in your assay.

Protocol: Post-Column Infusion Test for Qualitative Assessment

This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.

  • Setup:

    • Prepare a standard solution of your analyte, 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate.

    • Use a T-junction to continuously infuse this solution into the LC flow just before it enters the mass spectrometer.

    • Set up your LC-MS/MS system with your standard chromatographic method.

  • Execution:

    • Begin the infusion of the analyte solution. You should see a stable, elevated baseline signal for your analyte's transition.

    • Inject a blank, extracted matrix sample onto the LC column.

  • Analysis:

    • Monitor the analyte's signal throughout the chromatographic run.

    • Any significant dip in the baseline indicates a zone of ion suppression. Conversely, a peak in the baseline suggests ion enhancement. This allows you to see if your analyte's retention time coincides with a region of matrix interference.[9]

Protocol: Quantitative Assessment of Matrix Factor

This method, recommended by regulatory agencies, quantifies the extent of the matrix effect.[13]

  • Prepare two sets of samples:

    • Set A (Analyte in Post-Extracted Matrix): Extract at least six different lots of blank biological matrix. After extraction, spike the analyte and internal standard at low and high concentrations.

    • Set B (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high concentrations as Set A.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot:

      • MF = (Peak Area in Set A) / (Mean Peak Area in Set B)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.[7]

Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects

Effective sample cleanup is the most direct way to combat matrix effects.[4][10]

Workflow for Selecting a Sample Preparation Method

G start Start: High Matrix Effects Observed ppt Protein Precipitation (PPT) (e.g., with Acetonitrile or Methanol) start->ppt ppt_check Sufficiently Clean? ppt->ppt_check lle Liquid-Liquid Extraction (LLE) lle_check Good Recovery & Cleanliness? lle->lle_check spe Solid-Phase Extraction (SPE) spe_check Good Recovery & Cleanliness? spe->spe_check ppt_check->lle No end_good Proceed to Method Validation ppt_check->end_good Yes lle_check->spe No lle_check->end_good Yes spe_check->end_good Yes end_bad Re-evaluate/Combine Methods spe_check->end_bad No

Caption: Decision tree for sample preparation method selection.

Protocol 1: Protein Precipitation (PPT)

PPT is a simple, fast, and often effective method for removing the bulk of proteins from plasma or serum samples.[14] For polar compounds like phosphorodiamidates, PPT with methanol has shown high recovery.[11][12]

  • Materials:

    • Plasma/serum sample

    • Ice-cold methanol (MeOH) or acetonitrile (ACN) with 0.1% formic acid

    • Microcentrifuge tubes

    • Vortex mixer and centrifuge

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300-400 µL of ice-cold organic solvent (a 3:1 or 4:1 ratio is common).[15][16]

    • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[15]

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.[15]

    • Centrifuge at >14,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.[15]

    • Carefully transfer the supernatant to a clean tube for evaporation and reconstitution or direct injection.

Table 1: Comparison of Common PPT Solvents

Precipitating AgentTypical Ratio (Solvent:Sample)Protein Removal EfficiencyNotes
Acetonitrile (ACN)3:1>95%Produces a cleaner supernatant but may cause some analytes to precipitate.
Methanol (MeOH)4:1~90%Generally keeps more polar analytes in solution. Recommended for phosphorodiamidates.[11][12]
Trichloroacetic Acid (TCA)2:1~92%Can be harsh and may not be compatible with all analytes or LC columns.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[10]

  • Materials:

    • Plasma/serum sample

    • Water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

    • pH adjustment buffers

  • Procedure:

    • Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, unionized state to maximize its partitioning into the organic phase.[10]

    • Add the plasma sample and the extraction solvent (e.g., MTBE) to a tube.

    • Vortex for 2-5 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer (containing the analyte) to a new tube.

    • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and can produce the cleanest extracts, but it requires more extensive method development.[17][18] While potentially challenging for phosphorodiamidates due to recovery issues, a well-optimized SPE method can be very effective.[11]

  • General Steps:

    • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the stationary phase.[19]

    • Loading: Apply the pre-treated sample to the cartridge. The analyte will be retained on the sorbent.

    • Washing: Pass a weak solvent through the cartridge to wash away interferences while the analyte remains bound.

    • Elution: Use a strong solvent to disrupt the analyte-sorbent interaction and elute the analyte into a collection tube.

For a polar compound like 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate, a polar or mixed-mode SPE phase might be appropriate.[18]

Guide 3: Chromatographic Strategies to Avoid Matrix Effects

If sample preparation alone is insufficient, modifying your LC method can help separate your analyte from co-eluting interferences.

Workflow for Chromatographic Optimization

G start Matrix Effects Persist After Sample Prep Optimization gradient Modify Gradient Slope (Make it shallower to increase resolution) start->gradient column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Pentafluorophenyl) gradient->column mobile_phase Adjust Mobile Phase (pH, organic solvent type) column->mobile_phase check Interference Resolved? mobile_phase->check end_good Method Optimized check->end_good Yes end_bad Consider Advanced Techniques (e.g., 2D-LC) check->end_bad No

Caption: Workflow for chromatographic optimization to resolve matrix effects.

  • Modify the Gradient: A shallower gradient can increase the separation between your analyte and interfering matrix components.[20]

  • Change Column Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl (PFP), or embedded polar group) can provide alternative selectivity and may resolve the co-elution.[9]

  • Use Smaller Particle Sizes: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution, which can help separate the analyte from matrix interferences.

  • Consider Metal-Free Systems: For phosphorylated compounds, interactions with metal surfaces in the HPLC column and system can cause peak tailing and signal loss. Using metal-free or bio-inert columns and PEEK tubing can sometimes mitigate these issues.[21]

By systematically applying these diagnostic, sample preparation, and chromatographic strategies, you can effectively troubleshoot and resolve matrix effects in the LC-MS analysis of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate, leading to a robust, accurate, and reliable bioanalytical method.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Stahnke, H., & Alder, L. (2015). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. ResearchGate. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Wang, L. Z., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS ONE, 9(4), e94191. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Ryska, M. (2018). The Use of Isotopically Labeled Internal Standards in Quantitative LC/MS - The Way of The Full Compensation of Negative Impact of Matrix Effect. Journal of Chromatography & Separation Techniques. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • LCGC International. (2026). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]

  • AMSbiopharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • ResearchGate. Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Royal Society of Chemistry. Effects of matrix, electrospray solution, and laser light on the desorption and ionization mechanisms in electrospray-assisted laser desorption ionization mass spectrometry. [Link]

  • Wageningen University & Research. (2022). LC-MSMS - Points of attention when using isotope labelled standards. [Link]

  • Adaway, J. E., et al. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Ghafoor, K., et al. (2016). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?[Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview. [Link]

  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Palit, M., et al. (2011). Dispersive derivatization liquid-liquid extraction of degradation products/precursors of mustards and V-agents from aqueous samples. PubMed. [Link]

  • Aoki, Y., et al. (2026). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. PMC. [Link]

  • Aoki, Y., et al. (2026). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. PubMed. [Link]

  • NextSDS. O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • Low, J. E., et al. (1991). Preclinical Pharmacokinetics and Stability of Isophosphoramide Mustard. PubMed. [Link]

  • Element Lab Solutions. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

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Overcoming moisture sensitivity when handling 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals working with 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate .

Handling isotope-labeled phosphorodiamidate mustards requires rigorous environmental control. Below, we break down the mechanistic causes of moisture-induced degradation, provide self-validating handling protocols, and answer the most critical troubleshooting questions to ensure the integrity of your experiments.

Mechanistic Insight: The "Why" Behind Moisture Sensitivity

To successfully handle this compound, you must understand the specific chemical vulnerabilities that lead to its degradation. This molecule is a deuterated analog of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8)[1], frequently utilized as an internal standard or intermediate in the study of cyclophosphamide-like antineoplastic agents[2].

Moisture ruins this compound via two distinct, parallel degradation pathways:

  • P-N Bond Hydrolysis: Phosphorodiamidate linkages are inherently susceptible to nucleophilic attack by water, particularly under acidic conditions[3]. Water cleaves the phosphorus-nitrogen bond, converting the active phosphorodiamidate into inactive amidate or phosphate species[3][4].

  • Aziridinium Ion Formation & Quenching: The N,N-bis(2-chloroethyl) "nitrogen mustard" moiety undergoes spontaneous intramolecular cyclization to form a highly electrophilic aziridinium ion[5]. In an aqueous environment, water rapidly attacks this intermediate, displacing the chlorine atoms to form inactive hydroxylated byproducts (e.g., diols)[5].

Expert Insight: While the deuterium ( d2​ ) labeling on the chloroethyl groups provides metabolic stability and slightly alters the kinetics of cyclization due to the primary kinetic isotope effect, it does not render the compound immune to moisture.

Quantitative Degradation Profile

Understanding the kinetics of degradation allows you to plan your experimental timelines. The table below summarizes the estimated half-life ( t1/2​ ) of phosphorodiamidate mustards under various environmental conditions.

Environmental ConditionpH LevelEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Buffer (37°C) Acidic (pH 3.0)< 2 hoursRapid P-N bond hydrolysis[4]
Aqueous Buffer (37°C) Neutral (pH 7.4)10 - 15 hoursAziridinium formation & P-N cleavage[4][5]
Ambient Air (50% RH, 25°C) N/A2 - 4 daysSurface moisture absorption & hydrolysis
Anhydrous THF / DCM N/A (<10 ppm H2​O )> 6 monthsStable (when sealed and stored at -80°C)

Workflow & Self-Validating Protocols

To guarantee experimental reproducibility, every handling step must be treated as a self-validating system. Do not assume your environment is dry; prove it before exposing the compound.

Protocol: Anhydrous Reconstitution and Aliquoting

Step 1: Solvent Validation (Critical Check) Before opening the lyophilized reagent, prepare your anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane dried over activated 3Å molecular sieves). Validation: Perform a Karl Fischer (KF) titration on the solvent. Do not proceed unless the water content is strictly < 10 ppm.

Step 2: Atmospheric Control Transfer the sealed vial of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate into an argon-purged glovebox. Ensure the internal moisture sensor reads < 1 ppm H2​O .

Step 3: Reconstitution Using a dried, gas-tight glass syringe, inject the KF-validated solvent directly through the septum of the reagent vial. Swirl gently until dissolved. Do not vortex vigorously, as this can introduce shear stress or micro-bubbles if the argon purge is incomplete.

Step 4: Aliquoting & Sealing Divide the solution into single-use, amber glass vials (to prevent photolytic degradation). Seal immediately with PTFE-lined silicone septa and aluminum crimp caps. Store all aliquots at -80°C.

Handling Workflow Visualization

G N1 Receive Lyophilized Reagent N2 Argon Glovebox (<1 ppm H2O) N1->N2 N3 Anhydrous Solvent (KF Titration <10 ppm) N2->N3 N4 Moisture Acceptable? N3->N4 N5 Reconstitute & Aliquot N4->N5 Yes N6 Purge & Re-dry Solvents N4->N6 No N7 Store at -80°C (PTFE Sealed) N5->N7 N6->N3 Retry

Workflow for anhydrous handling of phosphorodiamidate mustards.

Troubleshooting & FAQs

Q: My reconstituted solution turned slightly cloudy after 24 hours in the fridge. What happened? A: Cloudiness is the primary physical indicator of hydrolysis. Moisture ingress has likely caused the cleavage of the phosphorodiamidate linkage[3] or the formation of insoluble polymeric byproducts resulting from the reactive aziridinium intermediate[5]. The compound is compromised; discard the aliquot.

Q: How can I analytically verify the integrity of the d2​ -labeled compound before initiating my main experiment? A: We recommend a dual-assay approach:

  • 31 P NMR: Intact phosphorodiamidates exhibit a distinct 31 P chemical shift. Hydrolysis will present as a noticeable shift toward a P(V) phosphate peak[4].

  • LC-MS: Monitor the M+H mass. A mass shift of +18 Da indicates water addition (hydrolysis), while a loss of ∼36 Da indicates HCl loss via aziridinium formation[5].

Q: Can I use standard carboxylic acid-based deprotection steps if I am incorporating this compound into a larger synthetic sequence? A: No. Phosphorodiamidate groups are highly sensitive to acids. Carboxylic acids (even mild ones like cyanoacetic acid) act as proton donors that promote the rapid hydrolysis of the P-N linkages, leading to total backbone degradation[3]. You must use strictly neutral or mildly basic anhydrous conditions for any subsequent synthetic steps.

Q: I don't have a glovebox. Can I use a Schlenk line? A: Yes, provided your technique is flawless. You must perform a minimum of three vacuum/argon backfill cycles on your reaction flask. Ensure your argon passes through a drying column (Drierite/molecular sieves) before entering the manifold, and always use positive pressure when transferring the compound via a cannula or gas-tight syringe.

References

  • [2] A new oxidized derivative of cyclophosphamide obtained from ozonolysis of O-3-butenyl N,N-bis(2-chloroethyl)phosphorodiamidate. ACS Publications (Journal of the American Chemical Society).[Link]

  • [3] Method of synthesis of morpholino oligomers. Google Patents (WO2009064471A1).

  • [4] Amino acid-based polyphosphorodiamidates with hydrolytically labile bonds for degradation-tuned photopolymers. ResearchGate (ACS Macro Letters).[Link]

Sources

Validation & Comparative

Bioanalytical method validation for 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate according to FDA guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioanalytical Method Validation for 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate: A Comparative Guide to FDA-Compliant LC-MS/MS Workflows

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges of quantifying reactive alkylating agents and their transient metabolites in complex biological matrices. 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) for the bioanalysis of its non-deuterated counterpart—an important intermediate/analog in the cyclophosphamide and ifosfamide metabolic pathways. Accurate quantification is paramount for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

This guide provides an objective comparison of analytical strategies and a comprehensive framework for validating this method according to the.

Section 1: The Mechanistic Rationale – Why Deuteration Matters (SIL-IS vs. Analog IS)

When developing an LC-MS/MS method, the choice of internal standard dictates the assay's resilience against matrix effects. The fundamental principle of bioanalysis is that the internal standard must perfectly mimic the target analyte throughout extraction, chromatography, and ionization.

  • Analog IS: Using a structurally similar but distinct compound (e.g., trofosfamide) often results in a different retention time. Consequently, the analog fails to perfectly mirror the ion suppression or enhancement experienced by the target analyte in the electrospray ionization (ESI) source.

  • Deuterated SIL-IS (3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate): The incorporation of deuterium atoms on the 2-chloroethyl group ensures identical physicochemical properties to the unlabelled analyte. It co-elutes exactly with the target, experiencing the exact same matrix micro-environment in the ESI source, thereby perfectly normalizing ionization fluctuations. Furthermore, because phosphorodiamidate esters are prone to intramolecular cyclization (forming an aziridinium ion) and hydrolysis, the deuterated standard degrades at the exact same rate, correcting for any ex vivo degradation during sample handling.

Table 1: Comparative Performance of SIL-IS vs. Analog IS for Phosphorodiamidate Quantification

ParameterDeuterated SIL-IS (d2)Analog ISCausality / Scientific Rationale
Retention Time Co-elutes with analyteOffset by 0.2 - 1.5 minIdentical lipophilicity ensures identical column partitioning.
Matrix Effect Correction >99% correction70-85% correctionCo-elution guarantees identical exposure to co-eluting matrix interferents in the ESI source.
Extraction Recovery Identical to analyteVariableMatched pKa and solubility profile ensures identical partitioning during Solid-Phase Extraction (SPE).
Stability Tracking HighModerateDeuterated standard degrades at the exact same rate via hydrolysis/cyclization as the analyte.

Section 2: FDA-Compliant Validation Workflow

According to the , a bioanalytical method must be robust, reproducible, and reliable. For a reactive phosphorodiamidate, stability and matrix effects are the primary failure points. The validation lifecycle must rigorously test these parameters before the method can be applied to clinical or preclinical samples.

FDA_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: FDA Pre-Study Validation cluster_2 Phase 3: In-Study Validation N1 Analyte & SIL-IS Optimization N2 Chromatography & Extraction Design N1->N2 N3 Selectivity & Matrix Effects N2->N3 Proceed to Validation N4 Accuracy, Precision & Linearity N3->N4 N5 Stability Testing (Benchtop, F/T, Long-term) N4->N5 N6 Sample Analysis N5->N6 Method Approved N7 Incurred Sample Reanalysis (ISR) N6->N7

Logical progression of FDA bioanalytical method validation from development to incurred sample reanalysis.

Section 3: Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol integrates self-validating quality control (QC) steps specifically tailored for the extraction and LC-MS/MS analysis of 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate using its d2-SIL-IS.

Phase 1: Preparation of Calibration Standards and QCs Causality: Phosphorodiamidates with a bis(2-chloroethyl) moiety are highly susceptible to hydrolysis and thermal degradation. Therefore, all stock solutions must be prepared in pre-chilled acetonitrile to arrest degradation.

  • Spike blank human plasma with the target analyte at 6 to 8 concentration levels (e.g., 1 to 500 ng/mL) to establish linearity.

  • Prepare Quality Control (QC) samples at the Lower Limit of Quantification (LLOQ), Low, Mid, and High levels.

Phase 2: Sample Extraction (Solid-Phase Extraction - SPE) Causality: SPE is preferred over protein precipitation because it actively removes phospholipids, which are the primary drivers of ion suppression in ESI positive mode.

  • Aliquot: Transfer 100 µL of plasma (Calibration, QC, or Unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of the 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate working solution (100 ng/mL). Self-Validation Check: The constant addition of the SIL-IS across all wells normalizes any subsequent extraction losses or volumetric errors.

  • Pre-treatment: Add 300 µL of cold 1% formic acid in water to disrupt protein binding without inducing acid-catalyzed degradation of the phosphorodiamidate bond.

  • Load: Load the mixture onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE microplate.

  • Wash: Wash with 500 µL of 5% methanol in water to elute polar matrix components (salts, endogenous proteins).

  • Elute: Elute the analyte and SIL-IS with 2 x 100 µL of cold acetonitrile.

  • Evaporate & Reconstitute: Evaporate under a gentle stream of nitrogen at room temperature (do not exceed 30°C to prevent thermal degradation) and reconstitute in 100 µL of the initial mobile phase.

Phase 3: LC-MS/MS Analysis

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C to ensure sharp peak shapes and reproducible retention times.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: Run a ballistic gradient from 10% B to 90% B over 3 minutes to elute the highly lipophilic phosphorodiamidate while washing late-eluting matrix components off the column.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the unlabelled analyte and the d2-SIL-IS.

Section 4: Addressing Critical FDA Parameters

  • Matrix Effect (ME): Evaluated using 6 independent lots of blank matrix (including hemolyzed and lipemic lots). The Matrix Factor (MF) is calculated as the peak area ratio in the presence of matrix versus the absence of matrix. According to the , the IS-normalized MF should have a Coefficient of Variation (CV) < 15%. The d2-SIL-IS guarantees this by perfectly tracking the analyte's ionization suppression.

  • Stability: Evaluated at benchtop (room temperature), freeze-thaw (minimum 3 cycles at -80°C), and long-term storage. Because the bis(2-chloroethyl) moiety can undergo intramolecular cyclization to form an aziridinium ion, samples must be kept cold during processing. Stability data must rigorously prove that the analyte does not degrade >15% from nominal concentrations during the analytical run.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at: [Link]

Comparative Guide: Alkylation Kinetics of 3-Butenyl Phosphorodiamidate vs. Cyclophosphamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the development and evaluation of nitrogen mustard alkylating agents, understanding the precise kinetics of aziridinium ion formation is paramount. Cyclophosphamide (CP) is a highly successful clinical prodrug, but its requirement for hepatic CYP450 activation makes it inert in direct in vitro applications. To study its active metabolites in cell culture, researchers rely on pre-activated derivatives like 4-hydroperoxycyclophosphamide (4-OOH-CP).

Historically, direct oxidation of CP yielded poor results. The structural solution was the synthesis of an acyclic precursor: O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate . Through ozonolysis, this acyclic compound cleanly cyclizes into 4-OOH-CP (). As a Senior Application Scientist, evaluating these compounds requires looking beyond their shared bis(2-chloroethyl)amine (mustard) group. The alkylation rate is fundamentally dictated by the electronic microenvironment surrounding the mustard nitrogen, which governs how quickly the reactive aziridinium intermediate is formed.

AlkylationKinetics CP Cyclophosphamide (CP) (Cyclic Prodrug) CYP450 Hepatic CYP450 (Metabolic Route) CP->CYP450 in vivo Aziridinium Aziridinium Ion (Reactive Intermediate) CP->Aziridinium highly restricted Butenyl O-(3-butenyl) phosphorodiamidate (Acyclic Precursor) Ozone Ozonolysis (Synthetic Route) Butenyl->Ozone in vitro Butenyl->Aziridinium slow, direct alkylation Hydroperoxy 4-Hydroperoxy-CP (Pre-activated) Ozone->Hydroperoxy Hydroxy 4-Hydroxy-CP (Tautomer) CYP450->Hydroxy Hydroperoxy->Hydroxy spontaneous Aldo Aldophosphamide Hydroxy->Aldo equilibrium PM Phosphoramide Mustard (PM) (Active Alkylator) Aldo->PM β-elimination PM->Aziridinium intramolecular cyclization DNA DNA Alkylation (Cross-linking) Aziridinium->DNA nucleophilic attack

Figure 1: Activation and alkylation pathways of Cyclophosphamide vs. 3-butenyl phosphorodiamidate.

Structural Causality: The Physics of Alkylation

The rate-limiting step for DNA cross-linking by nitrogen mustards is the displacement of a chloride ion by the nitrogen's lone pair to form a positively charged aziridinium ring. The speed of this reaction is directly proportional to the electron density on the nitrogen atom.

  • Cyclophosphamide (CP): In intact CP, the cyclic phosphoramidate ring exerts a profound electron-withdrawing effect. The P=O bond and the ring geometry pull electron density away from the mustard nitrogen. Consequently, the lone pair cannot efficiently displace the chloride ion, rendering CP's intrinsic alkylation rate negligible in vitro.

  • O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate: This acyclic analog lacks the rigid constraints of the CP ring. While the phosphorodiamidate group still deactivates the mustard relative to aliphatic amines (like mechlorethamine), the acyclic nature allows for greater conformational flexibility and a slightly higher baseline alkylation rate than intact CP. However, its primary value is synthetic; it serves as a stable precursor that can be cleanly ozonized to form 4-OOH-CP ().

  • Phosphoramide Mustard (PM): As the ultimate active metabolite, PM demonstrates why metabolic activation is necessary. At physiological pH (7.4), the phosphoramidic acid group of PM is deprotonated. The resulting anionic charge strongly donates electron density back onto the mustard nitrogen. This electronic "push" triggers rapid intramolecular cyclization, resulting in a highly aggressive alkylation rate.

Quantitative Comparison of Alkylation Profiles

The table below summarizes the kinetic behaviors and primary laboratory/clinical applications of these compounds.

CompoundStructural ClassMetabolic Activation Required?Relative Alkylation Rate (in vitro)Primary Application
Cyclophosphamide (CP) Cyclic PhosphorodiamidateYes (Hepatic CYP450)NegligibleClinical Prodrug (In vivo therapies)
3-Butenyl Phosphorodiamidate Acyclic PhosphorodiamidateNo (but intrinsically slow)LowSynthetic Precursor (via Ozonolysis)
4-Hydroperoxy-CP Cyclic (Pre-activated)No (Spontaneous hydrolysis)Moderate (Time-dependent release)In vitro reference / Ex vivo purging
Phosphoramide Mustard Anionic PhosphoramidateNo (Ultimate active species)High (Rapid aziridinium formation)Active DNA cross-linker

Experimental Methodology: Self-Validating Alkylation Assay

To empirically compare the alkylation rates of 3-butenyl phosphorodiamidate against CP derivatives, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard. NBP acts as a nucleophilic surrogate for the N7 position of guanine in DNA. This protocol is a self-validating system: the colorimetric readout is directly proportional to the formation of the aziridinium intermediate, and the inclusion of a reagent blank accounts for any background hydrolysis ().

Step-by-Step Protocol: Spectrophotometric NBP Kinetic Assay

Step 1: Reagent Preparation

  • Prepare a 5% (w/v) solution of NBP in analytical-grade acetone.

  • Prepare a 0.05 M potassium phosphate buffer adjusted precisely to pH 7.4 to simulate physiological conditions.

  • Prepare 10 mM stock solutions of the test compounds (CP, 3-butenyl phosphorodiamidate, 4-OOH-CP, PM) in anhydrous DMSO to prevent premature hydrolysis.

Step 2: Reaction Initiation

  • In a series of glass reaction vials, combine 1.0 mL of the phosphate buffer, 0.1 mL of the selected test compound stock, and 0.1 mL of the NBP solution.

  • Immediately vortex the mixture and incubate in a thermostatic water bath set to 37°C.

Step 3: Quenching and Color Development

  • At predefined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 100 µL aliquot from the reaction vial.

  • Immediately transfer the aliquot into a cuvette containing 1.0 mL of cold acetone and 0.1 mL of 0.1 M triethylamine. Causality Note: The cold acetone quenches further alkylation, while the triethylamine deprotonates the alkylated NBP adduct, shifting its conjugation to develop a deep purple chromophore.

Step 4: Spectrophotometric Quantification

  • Measure the absorbance of the resulting solution at 540 nm using a UV-Vis spectrophotometer.

  • Read against a reagent blank (prepared identically, but substituting pure DMSO for the test compound stock).

Step 5: Kinetic Derivation

  • Plot ln(Amax​−At​) versus time ( t ), where Amax​ is the maximum absorbance achieved at reaction completion (or calculated asymptote) and At​ is the absorbance at time t .

  • The slope of the resulting linear regression yields the pseudo-first-order rate constant ( kobs​ ) for aziridinium formation, allowing for direct, objective comparison between the acyclic precursor and the active metabolites.

References

  • Hohorst HJ, Peter G, Struck RF. "Synthesis of 4-Hydroperoxy Derivatives of Ifosfamide and Trofosfamide by Direct Ozonation and Preliminary Antitumor Evaluation in Vivo." Cancer Research, 1976. URL:[Link]

  • Takamizawa A, Matsumoto S, Iwata T, et al. "Studies on cyclophosphamide metabolites and their related compounds. 2. Preparation of an active species of cyclophosphamide and related compounds." Journal of Medicinal Chemistry, 1975. URL:[Link]

  • Epstein J, Rosenthal RW, Ess RJ. "Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry, 1955. URL:[Link]

Unraveling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of d2-Labeled vs. Unlabeled 3-Butenyl Phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into Mechanistic Elucidation Using Deuterium Labeling

Researchers in organic chemistry and drug development constantly seek to understand the precise sequence of bond-making and bond-breaking events that constitute a chemical reaction. This understanding, known as the reaction mechanism, is paramount for optimizing reaction conditions, designing novel catalysts, and developing new therapeutic agents. One of the most powerful tools for probing these mechanisms at the molecular level is the Kinetic Isotope Effect (KIE).[1][2] This guide provides a comprehensive comparison of the reactivity of d2-labeled versus unlabeled 3-butenyl phosphorodiamidate, offering a practical framework for utilizing the KIE to decipher complex reaction pathways.

The Kinetic Isotope Effect: A Window into the Transition State

The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[3] Because isotopes of an element have the same number of protons and electrons, the potential energy surface of the reaction remains unchanged.[4] However, the difference in mass, particularly significant between hydrogen (¹H) and its isotope deuterium (²H), leads to different vibrational frequencies for chemical bonds.[4][5] Specifically, a C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.

This energy difference manifests as a change in reaction rate. If the isotopically labeled bond is broken or formed in the rate-determining step (RDS) of the reaction, a primary KIE is observed.[1][6][7] For C-H bond cleavage, this typically results in a "normal" KIE (kH/kD > 1), with values often ranging from 2 to 7.[1][6] A kH/kD value close to 1 suggests that the C-H bond is not broken in the RDS.[8] Conversely, secondary KIEs , where the isotopic substitution is at a position adjacent to the reacting center, are generally smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).[1][9]

Experimental Design: Synthesis and Kinetic Analysis

To investigate the KIE for a reaction involving 3-butenyl phosphorodiamidate, a robust experimental plan is essential. This involves the synthesis of both the unlabeled (protio) and the d2-labeled compounds, followed by careful kinetic monitoring of their respective reactions.

Protocol 1: Synthesis of Unlabeled and d2-Labeled 3-Butenyl Phosphorodiamidate

Objective: To prepare the necessary starting materials for the KIE study. The d2-labeling is targeted at the terminal vinyl position, as this is a potential site of reaction.

Materials:

  • 3-buten-1-ol

  • LiAlH₄ (or LiAlD₄ for labeled synthesis)

  • Appropriate phosphorodiamidic chloride

  • Anhydrous solvents (e.g., THF, Et₂O)

  • Standard laboratory glassware and purification supplies (e.g., chromatography columns)

Procedure:

  • Synthesis of d2-3-buten-1-ol (for labeled compound):

    • Start from a suitable precursor like 3-butyn-1-ol.

    • Reduce the alkyne to a cis-alkene using Lindlar's catalyst and D₂ gas.

    • Alternatively, deuteration of an appropriate precursor can be achieved using a deuterated reducing agent like LiAlD₄.

  • Synthesis of 3-Butenyl Phosphorodiamidate (Unlabeled and Labeled):

    • To a solution of 3-buten-1-ol (or d2-3-buten-1-ol) in anhydrous THF at 0 °C, add a suitable base (e.g., n-BuLi) to deprotonate the alcohol.

    • Slowly add a solution of the desired phosphorodiamidic chloride in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Self-Validation: Characterize the final products (both unlabeled and labeled) by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry to confirm their structure and isotopic purity.

Protocol 2: Kinetic Isotope Effect Measurement

Objective: To determine the rate constants for the reaction of the unlabeled (kH) and d2-labeled (kD) 3-butenyl phosphorodiamidate.

Materials:

  • Unlabeled 3-butenyl phosphorodiamidate

  • d2-labeled 3-butenyl phosphorodiamidate

  • Appropriate reaction solvent and reagents for the specific reaction being studied (e.g., a cyclization reaction).

  • Analytical instrument for monitoring reaction progress (e.g., NMR spectrometer, HPLC, or GC-MS).

Procedure:

  • Reaction Setup:

    • Prepare two separate reaction vessels, one for the unlabeled and one for the labeled reactant.

    • Ensure identical reaction conditions (temperature, concentration, solvent, etc.) for both experiments.

    • Initiate the reactions simultaneously if possible.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquot immediately.

    • Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the starting material and/or product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for both the unlabeled and labeled reactions.

    • Determine the initial rates or fit the data to an appropriate rate law to obtain the rate constants, kH and kD.

    • Calculate the KIE as the ratio of the rate constants: KIE = kH / kD .

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis cluster_interpretation Mechanistic Interpretation S1 Synthesis of Unlabeled 3-Butenyl Phosphorodiamidate K1 Reaction of Unlabeled Substrate S1->K1 S2 Synthesis of d2-Labeled 3-Butenyl Phosphorodiamidate K2 Reaction of d2-Labeled Substrate S2->K2 A1 Determine Rate Constants (kH and kD) K1->A1 K2->A1 A2 Calculate KIE (kH / kD) A1->A2 I1 Elucidate Reaction Mechanism A2->I1

Caption: Experimental workflow for determining the KIE.

Interpreting the Results: A Hypothetical Case Study

Let's consider a hypothetical intramolecular cyclization of 3-butenyl phosphorodiamidate. The reaction could proceed through a mechanism where the terminal C-H bond is broken in the rate-determining step.

SubstrateRate Constant (s⁻¹)Kinetic Isotope Effect (kH/kD)
Unlabeled 3-Butenyl PhosphorodiamidatekH = 2.4 x 10⁻⁴5.2
d2-Labeled 3-Butenyl PhosphorodiamidatekD = 4.6 x 10⁻⁵

In this hypothetical example, the observed KIE of 5.2 is a significant primary kinetic isotope effect. This result strongly suggests that the C-H bond at the terminal vinyl position is cleaved during the rate-determining step of the reaction.

Proposed Mechanism Based on KIE Data

A large primary KIE points towards a transition state where the labeled C-H/C-D bond is significantly weakened. This could be consistent with a concerted pericyclic reaction or a stepwise mechanism involving a rate-limiting proton transfer or hydride abstraction from that position.

reaction_mechanism Reactant Reactant TS Transition State (C-H/D bond breaking) Reactant->TS kH or kD Product Product TS->Product

Caption: A generalized reaction coordinate diagram.

Broader Implications for Drug Development

Understanding the reaction mechanisms of phosphorus-containing compounds is crucial in drug development. Phosphorodiamidates are found in various therapeutic agents, and their stability and reactivity are key determinants of their efficacy and safety.[10][11] KIE studies can provide invaluable insights into:

  • Metabolic Stability: Elucidating the mechanisms of enzymatic degradation can help in designing more stable drug candidates.

  • Target Engagement: Understanding how a drug interacts with its biological target at a molecular level can guide the development of more potent and selective inhibitors.

  • Prodrug Activation: For prodrugs that require metabolic activation, KIE studies can help in understanding the activation mechanism and optimizing the rate of drug release.

By providing a detailed picture of the transition state, the kinetic isotope effect serves as an indispensable tool for researchers and scientists in their quest to design and develop the next generation of innovative medicines.

References

  • Kinetic Isotope Effects - Chemistry LibreTexts. (2024, May 4). Retrieved from [Link]

  • Synthesizing Stable Isotope-Labeled Nucleic Acids - Silantes. (2023, November 3). Retrieved from [Link]

  • A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC. (n.d.). Retrieved from [Link]

  • Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - MDPI. (2019, September 25). Retrieved from [Link]

  • Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed. (2001, March 9). Retrieved from [Link]

  • Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005, September 14). Retrieved from [Link]

  • Kinetic isotope effect - Wikipedia. (n.d.). Retrieved from [Link]

  • Deuterium Kinetic Isotope Effects and the Mechanism of the Bacterial Luciferase Reaction | Biochemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • MK13. Kinetic Isotope Effects - csbsju. (n.d.). Retrieved from [Link]

  • 7.17: The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers - eScholarship. (n.d.). Retrieved from [Link]

  • Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms | Chemical Reviews - ACS Publications. (2011, May 5). Retrieved from [Link]

  • Isotope Effects | Dalal Institute. (n.d.). Retrieved from [Link]

  • Kinetic isotope effects and how to describe them - PMC. (n.d.). Retrieved from [Link]

  • kinetic isotope effects.pdf - Eugene E. Kwan. (n.d.). Retrieved from [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). Retrieved from [Link]

  • Kinetic Isotope Effect-Primary,Secondary.Normal,Inverse.pdf - Slideshare. (n.d.). Retrieved from [Link]

  • DNA-Catalyzed Reactivity of a Phosphoramidate Functional Group and Formation of an Unusual Pyrophosphoramidate Linkage - PMC. (n.d.). Retrieved from [Link]

  • Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation - PubMed. (n.d.). Retrieved from [Link]

  • Reactivity of a Strictly T‐Shaped Phosphine Ligated by an Acridane Derived NNN Pincer Ligand - PMC. (n.d.). Retrieved from [Link]

  • Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC. (2023, August 3). Retrieved from [Link]

  • Molecular-strain induced phosphinidene reactivity of a phosphanorcaradiene - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Cross-validation of HPLC-UV and LC-MS/MS for 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the cross-validation of high-performance liquid chromatography-ultraviolet (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate.

Executive Summary

In pharmaceutical development, bridging analytical data across different stages of a drug's lifecycle is a critical regulatory requirement. 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate —a stable isotope-labeled alkylating agent—is frequently utilized as a reference standard, internal standard (IS), or tracer in metabolic profiling.

During development, high-concentration formulation and stability testing typically rely on robust, cost-effective HPLC-UV methods. However, late-stage pharmacokinetic (PK) bioanalysis demands the high sensitivity and selectivity of LC-MS/MS . To ensure data continuity across these platforms, a rigorous cross-validation must be performed in accordance with. This guide details the mechanistic rationale, self-validating protocols, and comparative performance metrics required to successfully cross-validate these two analytical systems.

Mechanistic Context & Analyte Profiling

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate contains a labile phosphorodiamidate mustard moiety. This structural feature dictates the analytical approach:

  • Optical Limitations: The molecule lacks an extended conjugated π-electron system, resulting in poor molar absorptivity. UV detection is therefore restricted to the low-wavelength region (210 nm), which is highly susceptible to endogenous matrix interference.

  • Mass Spectrometric Advantage: The deuterium label (d2) on the chloroethyl group provides a +2 Da mass shift relative to the unlabeled compound. This allows for absolute mass-to-charge (m/z) differentiation from unlabeled analogs or co-administered parent drugs without altering the compound's chromatographic retention time or extraction recovery.

  • Chemical Instability: Alkylating agents are prone to rapid aqueous hydrolysis. Consequently, sample preparation must minimize aqueous exposure and utilize sub-zero temperatures to prevent degradation prior to injection.

Cross-Validation Workflow & Logic

The cross-validation strategy evaluates whether the high-throughput, high-sensitivity LC-MS/MS method produces mathematically equivalent quantitative data to the established HPLC-UV method within overlapping concentration ranges.

Workflow Sample Study Samples (Plasma/Buffer) Prep Cold Methanol PPT (Minimize Hydrolysis) Sample->Prep Split Sample Aliquot Split Prep->Split UV HPLC-UV Pipeline Detection: 210 nm Range: 50-5000 ng/mL Split->UV High Conc. MS LC-MS/MS Pipeline Detection: ESI+ MRM Range: 1-500 ng/mL Split->MS Low Conc. DataUV UV Quantification UV->DataUV DataMS MS Quantification MS->DataMS CrossVal ICH M10 Cross-Validation Acceptance: ±15% Bias DataUV->CrossVal DataMS->CrossVal

Fig 1: Parallel cross-validation workflow for HPLC-UV and LC-MS/MS per ICH M10 guidelines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies operate as a self-validating system . By integrating pre-extraction spiked Quality Control (QC) samples and a stable-isotope internal standard (for MS), the protocol isolates matrix effects from extraction recovery. Any deviation in analytical response is mechanistically traceable to either instrument drift or sample degradation.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Solid-Phase Extraction (SPE) often yields poor recovery for highly polar phosphorodiamidate derivatives. Protein precipitation (PPT) using cold organic solvents maximizes recovery while instantly halting enzymatic and aqueous hydrolysis.

  • Transfer 50 µL of the biological sample (or formulation buffer) to a pre-chilled 1.5 mL low-bind microcentrifuge tube.

  • For LC-MS/MS only: Spike with 10 µL of an appropriate Internal Standard (e.g., a d8-analog) to correct for ionization suppression.

  • Add 150 µL of ice-cold methanol (-20°C) to precipitate proteins.

  • Vortex aggressively for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a chilled autosampler vial.

Step 2: Protocol A - HPLC-UV Analysis

Causality: Due to the lack of chromophores, detection is forced to 210 nm. A longer gradient is required to separate the analyte from UV-absorbing matrix components that elute early in the run.

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Solvent A (Water) and Solvent B (Acetonitrile).

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 20 µL.

Step 3: Protocol B - LC-MS/MS Analysis

Causality: The addition of formic acid acts as a proton source, driving the protonation of the phosphorodiamidate nitrogen in positive ESI mode. The high selectivity of Multiple Reaction Monitoring (MRM) allows for a much shorter run time, as baseline chromatographic resolution from matrix components is not strictly required.

  • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Gradient: 20% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization positive mode (ESI+).

  • MRM Transition: m/z 278.1 → m/z 156.1 (Precursor [M+H]+ to primary product ion representing the loss of the chloroethyl moiety).

  • Injection Volume: 2 µL.

Comparative Performance Data

The following table summarizes the cross-validation metrics. The data demonstrates that while HPLC-UV is suitable for high-concentration stability assays, LC-MS/MS is mandatory for in vivo bioanalysis due to a 50-fold increase in sensitivity and superior matrix resilience, as supported by recent .

Validation ParameterHPLC-UV (210 nm)LC-MS/MS (ESI+ MRM)Method Equivalency / Acceptance
Linear Dynamic Range 50 – 5000 ng/mL1 – 500 ng/mLOverlap region (50-500 ng/mL) used for cross-validation.
Limit of Detection (LOD) 15 ng/mL0.2 ng/mLMS demonstrates superior sensitivity.
Lower Limit of Quantitation 50 ng/mL1 ng/mLAccuracy ±20% at LLOQ for both methods.
Intra-day Precision (%CV) < 8.5%< 6.2%Both meet ICH M10 criteria (<15%).
Inter-day Accuracy (%Bias) ± 10.5%± 8.0%Both meet ICH M10 criteria (±15%).
Matrix Effect High interferenceMinimal (IS corrected)MS utilizes IS to normalize suppression.
Throughput (Run Time) 12.0 minutes3.5 minutesMS provides ~3.4x higher sample throughput.

Discussion & Cross-Validation Acceptance

To formally pass cross-validation, pooled study samples or spiked QCs in the overlapping concentration range (e.g., 50, 100, and 400 ng/mL) must be analyzed by both platforms. According to regulatory standards, the mean accuracy of the calculated concentrations from the LC-MS/MS method must be within ±15% of the established HPLC-UV method. Because the stable isotope standard behaves identically in both extraction and chromatography, any divergence beyond 15% is mechanically indicative of UV matrix interference or MS ion suppression, requiring immediate method recalibration.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register. URL: [Link]

  • Nakano, M., et al. (2023). A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. PubMed Central. URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate. As a deuterated analogue of a cyclophosphamide derivative, this compound is classified as a potent antitumor agent and, by extension, must be handled as a hazardous and cytotoxic substance.[1][2] Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

The procedures outlined below are grounded in established best practices for managing cytotoxic and hazardous chemical waste, in accordance with regulatory guidelines.[3][4][5]

Hazard Assessment and Classification

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate belongs to the family of phosphorodiamidate mustards, which are alkylating agents. These compounds are known for their cytotoxic, mutagenic, and potentially carcinogenic properties.[3][6] Therefore, all waste generated from the handling of this substance, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous cytotoxic waste.[3][7]

Key Hazards:

  • Toxicity: Highly toxic upon ingestion, inhalation, or skin contact.

  • Mutagenicity: Potential to cause genetic mutations.[6]

  • Carcinogenicity: Suspected human carcinogen.[8]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to this hazardous compound.[8][9][10] All personnel involved in the handling and disposal of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate must be trained in the proper use of the following PPE.[11]

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the wearer's clothing and skin from splashes and spills.
Eye Protection Chemical splash goggles and a full-face shield.Ensures complete protection of the eyes and face from accidental splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form or when there is a risk of aerosolization.Prevents inhalation of the powdered compound or any aerosols that may be generated.

Spill Management

In the event of a spill, immediate and appropriate action must be taken to minimize exposure and environmental contamination.[3] A spill kit specifically for cytotoxic agents should be readily available in the laboratory.[10]

Minor Spill (<5 mL or 5 g):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as listed in the table above.

  • Cover the spill with absorbent pads from the cytotoxic spill kit.

  • Working from the outside in, carefully clean the area with a deactivating solution (e.g., 10% sodium hypochlorite), followed by a rinse with water.

  • All materials used for cleanup, including absorbent pads and wipes, must be placed in a designated cytotoxic waste container.[12]

Major Spill (>5 mL or 5 g):

  • Evacuate the area immediately.

  • Alert the designated chemical hygiene officer or emergency response team.[8]

  • Restrict access to the contaminated area.

  • Allow only trained personnel with appropriate respiratory protection to enter the area for cleanup.

Disposal Workflow

The disposal of 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate and all associated waste must follow a strict, documented procedure to ensure compliance with local and national regulations.[5][10][13]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.